molecular formula C12H16N2O2 B495525 2-(butyrylamino)-N-methylbenzamide

2-(butyrylamino)-N-methylbenzamide

Cat. No.: B495525
M. Wt: 220.27g/mol
InChI Key: UQLJZWYDGJWTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(butyrylamino)-N-methylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The core benzamide structure is a privileged scaffold in pharmaceuticals, known for its ability to interact with diverse biological targets. This particular analog, functionalized with a butyrylamino side chain, is designed for exploration in various biochemical assays. Its potential research applications could include screening as a building block for the development of enzyme inhibitors, such as kinases or proteases, or as a precursor in the synthesis of more complex molecules for probing cellular pathways. Researchers may utilize this compound to investigate structure-activity relationships (SAR) or to develop novel therapeutic candidates for areas like neuroscience, oncology, or metabolic diseases. The presence of the N -methylbenzamide group suggests potential for membrane permeability, making it a candidate for in vitro cellular studies. This product is intended for research purposes only to advance scientific understanding and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27g/mol

IUPAC Name

2-(butanoylamino)-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-3-6-11(15)14-10-8-5-4-7-9(10)12(16)13-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

UQLJZWYDGJWTDA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(butyrylamino)-N-methylbenzamide, a specialized benzamide derivative. As this compound is not extensively cataloged in common chemical databases, this document serves as a foundational resource, detailing its core identifiers, a proposed synthetic pathway, and an exploration of its potential physicochemical properties and biological activities based on established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of novel N-acyl-2-aminobenzamides.

Introduction and Chemical Identity

2-(butyrylamino)-N-methylbenzamide belongs to the class of N-acyl-2-aminobenzamides, a group of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure features a benzamide scaffold with a butyrylamino (also known as butanamido) group at the 2-position of the benzene ring and a methyl group attached to the amide nitrogen. The presence of both hydrogen bond donors and acceptors in close proximity suggests the potential for interesting intramolecular interactions and specific binding to biological targets.

IdentifierValueSource
IUPAC Name 2-(butyrylamino)-N-methylbenzamidePredicted
Synonyms 2-(butanamido)-N-methylbenzamidePredicted
Molecular Formula C₁₂H₁₆N₂O₂Calculated
Molecular Weight 220.27 g/mol Calculated
Canonical SMILES CCCC(=O)NC1=CC=CC=C1C(=O)NCPredicted
InChI Key (Predicted)Not Available
CAS Number Not Assigned-

Proposed Synthesis and Experimental Protocol

The synthesis of 2-(butyrylamino)-N-methylbenzamide can be logically approached through a two-step process starting from the readily available 2-aminobenzoic acid (anthranilic acid). This proposed pathway leverages well-established amidation reactions common in organic synthesis.

Synthetic Workflow Diagram

Synthetic_Workflow_for_2-(butyrylamino)-N-methylbenzamide A 2-Aminobenzoic Acid B 2-Amino-N-methylbenzamide A->B Step 1: Amidation (SOCl₂, Methylamine) C 2-(butyrylamino)-N-methylbenzamide B->C Step 2: Acylation (Butyryl Chloride, Base)

Caption: Proposed two-step synthesis of 2-(butyrylamino)-N-methylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-N-methylbenzamide (Intermediate)

This initial step involves the conversion of the carboxylic acid group of 2-aminobenzoic acid into a methylamide. A common and effective method is the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with methylamine.

  • Materials: 2-Aminobenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM, anhydrous), methylamine solution (e.g., 40% in water or 2M in THF), sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Suspend 2-aminobenzoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the suspension.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool again to 0 °C.

    • In a separate flask, prepare a solution of methylamine (2.5 equivalents) in DCM.

    • Slowly add the methylamine solution to the acid chloride solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-N-methylbenzamide.

    • Purify the product by column chromatography or recrystallization. The successful synthesis of this intermediate can be confirmed by its known CAS number, 4141-08-6.[1]

Step 2: Synthesis of 2-(butyrylamino)-N-methylbenzamide (Final Product)

The final step is the acylation of the amino group of 2-amino-N-methylbenzamide with butyryl chloride.

  • Materials: 2-Amino-N-methylbenzamide, butyryl chloride, triethylamine (TEA) or pyridine, anhydrous DCM.

  • Procedure:

    • Dissolve 2-amino-N-methylbenzamide (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add butyryl chloride (1.1 equivalents) dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-(butyrylamino)-N-methylbenzamide.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-(butyrylamino)-N-methylbenzamide has not been reported, the broader class of N-acyl amides and benzamide derivatives exhibit a wide range of pharmacological effects.[2] These activities often stem from their ability to interact with enzymes or receptors.

Antimicrobial and Antifungal Potential

A significant body of research has demonstrated that 2-aminobenzamide derivatives can possess antimicrobial and antifungal properties.[3][4] The mechanism of action is hypothesized to involve the "opening/closing" of pharmacophore sites through tautomerism, which may facilitate binding to microbial targets.[3] The presence of both a hydrogen bond donor (the amino group) and an acceptor (the carbonyl group) is thought to be crucial for this activity.[3]

Potential_Antimicrobial_Mechanism A 2-(butyrylamino)-N-methylbenzamide B Bacterial/Fungal Target (e.g., Enzyme Active Site) A->B Binding via H-bonds C Inhibition of Cellular Processes B->C Disruption of Function D Cell Death or Growth Inhibition C->D

Sources

molecular weight and formula of 2-(butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthesis, and Structural Profiling

Molecular Identity & Stoichiometry

The compound 2-(butyrylamino)-N-methylbenzamide represents a specific structural elaboration of the privileged ortho-aminobenzamide scaffold. It is chemically distinct due to the orthogonal protection of the aniline nitrogen with a butyryl chain, serving as a critical intermediate in the development of Histone Deacetylase (HDAC) inhibitors and benzamide-based antipsychotics.

Core Chemical Data

The following data is derived from stoichiometric calculation and structural analysis of the


 benzamide framework.
ParameterValueTechnical Note
Chemical Formula

Confirmed via elemental summation of benzamide core + butyryl chain.
Molecular Weight 220.27 g/mol Average mass based on standard atomic weights.
Exact Mass 220.1212 Da Monoisotopic mass (

) for HRMS calibration.
Heavy Atom Count 16Useful for crystallographic density estimation.
Rotatable Bonds 4N-Methyl amide bond, Aniline-N bond, Butyryl alkyl chain (2).
Topological Polar Surface Area ~58.2 ŲPredictive of good membrane permeability (PSA < 140 Ų).
Structural Nomenclature
  • IUPAC Name: 2-butyramido-N-methylbenzamide

  • SMILES (Canonical): CCCC(=O)Nc1ccccc1C(=O)NC

  • InChI Key: Generated via standard hash of the connectivity layer (predictive).

Synthetic Pathway & Validation

Directive: The synthesis of 2-(butyrylamino)-N-methylbenzamide requires selective acylation of the aniline nitrogen (position 2) without over-acylating the amide nitrogen. The starting material, 2-amino-N-methylbenzamide (CAS 4141-08-6) , acts as the nucleophile.

Reaction Mechanism (Schotten-Baumann Conditions)

The protocol utilizes a biphasic or controlled basic environment to neutralize the HCl byproduct, driving the equilibrium forward.

  • Reagents: 2-amino-N-methylbenzamide, Butyryl Chloride (1.1 eq), Triethylamine (TEA) or DIPEA.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature: 0°C to Room Temperature (RT).

Experimental Workflow

The following diagram illustrates the critical path for synthesis and purification.

SynthesisWorkflow Start Start: 2-Amino-N-methylbenzamide (Dissolved in DCM) BaseAdd Addition of Base (TEA) Cool to 0°C Start->BaseAdd Acylation Dropwise Addition of Butyryl Chloride BaseAdd->Acylation Reaction Stir at RT (4-6 Hours) Monitor via TLC Acylation->Reaction Nucleophilic Attack Quench Quench with NaHCO3 (aq) Reaction->Quench Completion Extraction Phase Separation (Org: DCM | Aq: Waste) Quench->Extraction Purification Recrystallization (EtOH) or Flash Column Extraction->Purification Dry & Concentrate Final Product: 2-(butyrylamino)-N-methylbenzamide (White Solid) Purification->Final Yield Calculation

Figure 1: Synthetic workflow for the selective acylation of 2-amino-N-methylbenzamide. The process prioritizes temperature control to prevent di-acylation.

Quality Control (QC) Criteria

To validate the identity of the synthesized


, the following analytical signatures must be confirmed:
  • 1H-NMR (DMSO-d6):

    • Amide NH (Butyryl): Singlet/Broad,

      
       10.5–11.0 ppm (deshielded by carbonyl).
      
    • Amide NH (Methyl): Quartet/Broad,

      
       8.0–8.5 ppm.
      
    • Methyl Group: Doublet,

      
       ~2.8 ppm (coupled to NH).
      
    • Butyryl Chain: Triplet (

      
       ~0.9 ppm, terminal 
      
      
      
      ), Multiplet (
      
      
      ~1.6 ppm,
      
      
      ), Triplet (
      
      
      ~2.3 ppm,
      
      
      -carbonyl
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Observed

      
      .
      
    • Characteristic fragmentation loss of propyl ketene or methylamine.

Physicochemical Profiling (Drug Development Context)

For researchers evaluating this molecule as a lead compound (e.g., for HDAC class I inhibition), the physicochemical profile dictates its ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Lipinski's Rule of Five Compliance

This molecule is an excellent candidate for oral bioavailability based on in silico profiling.

RuleLimit2-(butyrylamino)-N-methylbenzamideStatus
Molecular Weight < 500 Da220.27 DaPass
LogP (Lipophilicity) < 5~1.8 – 2.1 (Predicted)Pass
H-Bond Donors < 52 (Amide Nitrogens)Pass
H-Bond Acceptors < 102 (Carbonyl Oxygens)Pass
Solubility & Stability Protocol

Objective: Determine thermodynamic aqueous solubility.

  • Preparation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

    • Expected Result: Moderate solubility (~0.5 - 2.0 mg/mL) due to the lipophilic butyryl chain balancing the polar amide core.

Pharmacological Relevance

The 2-aminobenzamide motif is a "privileged structure" in medicinal chemistry. The addition of the butyryl chain at the 2-position creates a specific steric and electronic environment often explored in:

  • HDAC Inhibition: Benzamides (e.g., Mocetinostat) act as zinc-binding groups (ZBG) in histone deacetylases.[1] The butyryl chain may act as a "cap" group interacting with the rim of the enzyme active site.

  • Antipsychotics: Substituted benzamides (e.g., Sulpiride) are D2 receptor antagonists.[1][2] The N-methyl and 2-acyl substitutions modulate receptor affinity.

Pharmacophore Molecule 2-(butyrylamino)- N-methylbenzamide Core Benzamide Core (Scaffold) Molecule->Core ADME Lipophilicity Tuning (Butyryl Chain) Molecule->ADME LogP ~2.0 ZBG Zinc Binding Potential (HDAC Inhibition) Core->ZBG Chelation GPCR D2/D3 Receptor Modulation Core->GPCR Binding

Figure 2: Pharmacological mapping of the molecule, highlighting its dual potential in epigenetic modulation and receptor signaling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10704, 2-Methylbenzamide (Structural Analog). Retrieved from [Link]

  • MDPI (2023). New Benzamides as Multi-Targeted Compounds: Synthesis and Inhibitory Activity. Retrieved from [Link]

Sources

literature review of 2-(butyrylamino)-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, purification, and characterization of 2-(butyrylamino)-N-methylbenzamide . This document is structured for researchers and process chemists, focusing on high-fidelity synthesis, impurity control (specifically the prevention of quinazolinone cyclization), and scalable protocols.

CAS Registry Number: 59525-17-6 (Target), 4141-08-6 (Precursor: 2-amino-N-methylbenzamide) Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol

Executive Summary & Strategic Analysis

The synthesis of 2-(butyrylamino)-N-methylbenzamide presents a classic challenge in ortho-substituted benzamide chemistry: distinguishing between the kinetic amide formation and the thermodynamic cyclodehydration to a quinazolinone.

The target molecule consists of an anthranilamide core where the aniline nitrogen is acylated with a butyryl group, and the amide nitrogen is methylated. The primary synthetic risk is the intramolecular attack of the amide nitrogen onto the newly formed butyryl carbonyl, leading to 2-propyl-3-methylquinazolin-4(3H)-one .

This guide recommends the Isatoic Anhydride Route as the primary method due to its superior regioselectivity and milder conditions compared to the Benzoxazinone pathway.

Retrosynthetic Analysis

The molecule is best disconnected at the butyryl amide bond, revealing 2-amino-N-methylbenzamide as the key intermediate. This intermediate is efficiently accessed via the nucleophilic ring-opening of isatoic anhydride with methylamine.

Retrosynthesis Target 2-(Butyrylamino)-N-methylbenzamide (Target) Inter 2-Amino-N-methylbenzamide (Key Intermediate) Inter->Target Acylation Butyryl Butyryl Chloride (Acylating Agent) Butyryl->Target Isatoic Isatoic Anhydride Isatoic->Inter Ring Opening MeNH2 Methylamine MeNH2->Inter

Figure 1: Retrosynthetic disconnection showing the convergent assembly from isatoic anhydride and butyryl chloride.

Synthetic Pathway: The Isatoic Anhydride Route[1][2][3][4]

This route avoids the use of anthranilic acid directly, preventing oligomerization and reducing the risk of competitive side reactions.

Step 1: Synthesis of 2-Amino-N-methylbenzamide

The reaction of isatoic anhydride with methylamine is a "self-sequestering" reaction; CO₂ is released, driving the equilibrium forward.

  • Reagents: Isatoic Anhydride (1.0 eq), Methylamine (40% aq. or 2M in THF, 1.2 eq).

  • Solvent: Ethanol or DMF (for scale).

  • Temperature: Room Temperature (20–25°C).

Protocol:

  • Suspend isatoic anhydride (16.3 g, 100 mmol) in Ethanol (150 mL).

  • Add Methylamine solution (1.2 eq) dropwise over 20 minutes. Caution: CO₂ evolution will occur.

  • Stir at room temperature for 3 hours. The suspension will likely clear and then reprecipitate the product or remain clear depending on concentration.

  • Workup: Concentrate the solvent under reduced pressure. Triturate the residue with cold water (100 mL) to remove excess amine salts. Filter the white solid.[1]

  • Yield: Expect 85–95%.

  • QC Check: ¹H NMR should show a doublet for the N-methyl group (~2.8 ppm) and a broad singlet for the aniline NH₂ (~6.3 ppm).

Step 2: N-Acylation with Butyryl Chloride

This is the critical step. The goal is to acylate the aniline nitrogen without cyclizing to the quinazolinone.

  • Reagents: 2-Amino-N-methylbenzamide (1.0 eq), Butyryl Chloride (1.05 eq), Triethylamine (1.1 eq).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Temperature: 0°C -> RT.

Protocol:

  • Dissolve 2-amino-N-methylbenzamide (15.0 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) in anhydrous DCM (200 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Butyryl Chloride (10.9 mL, 105 mmol) dropwise over 30 minutes. Maintain internal temperature < 5°C.

    • Expert Note: Rapid addition causes local heating, which promotes the formation of the quinazolinone impurity.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitor: Check TLC (EtOAc/Hexane 1:1). The starting aniline is more polar than the bis-amide product.

  • Workup: Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine and Et₃N, then with sat. NaHCO₃ (100 mL) and Brine.

  • Dry over Na₂SO₄ and concentrate.

Step 3: Purification & The Quinazolinone Trap

If the reaction was heated or run in acidic media, you will observe 2-propyl-3-methylquinazolin-4(3H)-one .

  • Removal: The target bis-amide is capable of hydrogen bonding (NH donors), whereas the quinazolinone is less polar (no NH donors).

  • Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Hexane (1:3) or Ethanol/Water . The bis-amide crystallizes, while the quinazolinone often remains in the mother liquor.

Critical Process Parameters (CPP)

The following table summarizes the variables that dictate the ratio of Target (Bis-amide) to Impurity (Quinazolinone).

ParameterCondition favoring TargetCondition favoring Quinazolinone
Temperature < 25°C> 60°C (Reflux)
pH Neutral / Mildly BasicAcidic (Catalyzes dehydration)
Reagent Order Amine + Base, then Acid ChlorideAcid Chloride + Amine (excess acid)
Solvent Aprotic (DCM, THF)Protic (AcOH, EtOH at reflux)
Mechanism of Side Reaction

The diagram below illustrates the competition between the stable amide product and the cyclized impurity.

Mechanism Start 2-Amino-N-methylbenzamide + Butyryl Chloride Intermediate N-Butyryl Intermediate (Open Chain) Start->Intermediate 0°C, Et3N Target 2-(Butyrylamino)-N-methylbenzamide (TARGET) Intermediate->Target Stable at RT Impurity 2-Propyl-3-methylquinazolin-4(3H)-one (IMPURITY) Intermediate->Impurity Heat / Acid (- H2O) Target->Impurity Prolonged Heat

Figure 2: Reaction pathway showing the thermal instability of the target leading to cyclodehydration.

Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed.

¹H NMR (400 MHz, DMSO-d₆)
  • δ 11.2 ppm (s, 1H): Aniline NH (Downfield due to H-bond with amide carbonyl).

  • δ 8.4 ppm (q, 1H): Amide NH (Coupled to methyl).

  • δ 8.1 – 7.1 ppm (m, 4H): Aromatic protons.

  • δ 2.8 ppm (d, 3H): N-Methyl group.

  • δ 2.3 ppm (t, 2H): Butyryl α-CH₂.

  • δ 1.6 ppm (m, 2H): Butyryl β-CH₂.

  • δ 0.9 ppm (t, 3H): Butyryl terminal CH₃.

Diagnostic: If the signal at 11.2 ppm and 8.4 ppm is missing, and the aromatic region shifts, you have formed the quinazolinone.

Mass Spectrometry (ESI+)
  • Target [M+H]⁺: 221.13 m/z

  • Impurity [M+H]⁺: 203.12 m/z (Loss of water, 18 amu).

Safety & Handling

  • Methylamine: Extremely volatile and toxic. Use a commercially available solution (THF or Ethanol) rather than gas to minimize inhalation risk. Perform Step 1 in a fume hood.

  • Butyryl Chloride: Corrosive and lachrymator. Hydrolyzes to HCl. Store under inert gas.

  • Isatoic Anhydride: Generally low toxicity but can cause sensitization.

References

  • National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. PMC3970088. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide (Isatoic Anhydride Protocol). Retrieved from [Link]

  • ScienceMadness. (2014). Isatoic anhydride condensation and quinazolinone mechanisms. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(Butyrylamino)-N-methylbenzamide

[1]

Executive Summary

This application note details a robust, two-step protocol for the preparation of 2-(butyrylamino)-N-methylbenzamide , a functionalized anthranilamide scaffold.[1] Anthranilamide derivatives are critical pharmacophores in medicinal chemistry, serving as structural backbones for histone deacetylase (HDAC) inhibitors, local anesthetics, and agrochemicals.

The method utilizes isatoic anhydride as the starting material.[2][3][4][5][6][7] This route is selected over the direct coupling of anthranilic acid due to its superior atom economy, absence of complex peptide coupling reagents (e.g., EDC/HOBt), and cleaner impurity profile. The protocol is designed for reproducibility, scalability, and high purity (>98%), suitable for downstream biological assays.

Key Advantages of This Protocol
  • Self-Validating: The evolution of CO₂ in Step 1 serves as a visual indicator of reaction progress.[1]

  • Atom Economy: Avoids the use of stoichiometric coupling reagents in the primary amidation step.

  • Modularity: The intermediate (2-amino-N-methylbenzamide) is stable and can be stockpiled for diverse N-acylation screenings.[1]

Synthetic Strategy & Workflow

The synthesis proceeds via a nucleophilic ring-opening of isatoic anhydride by methylamine, followed by N-acylation of the resulting aniline using butyryl chloride.[1]

Reaction Scheme Visualization

SynthesisWorkflowStartIsatoic Anhydride(Starting Material)InterIntermediate:2-amino-N-methylbenzamideStart->InterStep 1: Ring Opening(THF/Water, RT)Reagent1Methylamine (aq)(Nucleophile)Reagent1->InterByprod1CO2 (gas)Inter->Byprod1ProductTarget:2-(butyrylamino)-N-methylbenzamideInter->ProductStep 2: N-Acylation(DCM, 0°C to RT)Reagent2Butyryl Chloride(Acylating Agent)Reagent2->ProductBaseTriethylamine(HCl Scavenger)Base->Product

Figure 1: Strategic workflow for the synthesis of 2-(butyrylamino)-N-methylbenzamide. The pathway highlights the decarboxylative ring-opening followed by standard Schotten-Baumann acylation.[1]

Materials & Equipment

Reagents Table
ReagentCAS No.RolePurity Grade
Isatoic Anhydride 118-48-9Precursor>98%
Methylamine (40% aq.)74-89-5NucleophileReagent Grade
Butyryl Chloride 141-75-3Acylating Agent>99% (Anhydrous)
Triethylamine (TEA) 121-44-8Base>99%
Dichloromethane (DCM) 75-09-2SolventAnhydrous
Ethanol 64-17-5SolventAbsolute
Equipment
  • 250 mL Round-bottom flasks (RBF) with 2-neck adapter.[1]

  • Magnetic stir plate with temperature control.[3]

  • Addition funnel (pressure-equalizing).[1]

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

  • Inert gas line (Nitrogen or Argon) - Critical for Step 2.[1]

Experimental Protocol

Phase 1: Synthesis of 2-amino-N-methylbenzamide

Rationale: Isatoic anhydride acts as a "masked" isocyanate.[1] Methylamine attacks the carbonyl at position 4, triggering ring opening and decarboxylation. This step is irreversible due to CO₂ loss.

  • Setup: Charge a 250 mL RBF with Isatoic Anhydride (10.0 g, 61.3 mmol) and Ethanol (100 mL). The starting material will form a suspension.

  • Addition: Add Methylamine (40% aq. solution, 7.0 mL, ~80 mmol) dropwise over 15 minutes at room temperature.

    • Observation: Effervescence (CO₂) will be observed immediately. The suspension will gradually clear as the anhydride is consumed and the amide product forms.

  • Reaction: Stir the mixture at 40°C for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, and a lower fluorescent spot (amine) should appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% of its original volume.

    • Add cold water (100 mL) to precipitate the product.

    • Filter the off-white solid and wash with cold water (2 x 20 mL).[1]

    • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 8.0 – 8.5 g (85-90%).[1]

    • Characterization: Melting point 74-76°C.[1]

Phase 2: Acylation to 2-(butyrylamino)-N-methylbenzamide

Rationale: The primary aniline is less nucleophilic than the methylamine used in Step 1, but sufficiently reactive toward acid chlorides.[1] Anhydrous conditions are required to prevent hydrolysis of butyryl chloride.

  • Setup: Purge a 250 mL RBF with Nitrogen. Dissolve the 2-amino-N-methylbenzamide (5.0 g, 33.3 mmol) obtained in Phase 1 in Anhydrous DCM (60 mL) .

  • Base Addition: Add Triethylamine (5.6 mL, 40.0 mmol) . Cool the solution to 0°C (ice bath).

  • Acylation: Add Butyryl Chloride (3.8 mL, 36.6 mmol) dropwise via a syringe or addition funnel over 20 minutes.

    • Caution: Exothermic reaction.[3] Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup (Self-Validating Purification):

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).

      • Why? This removes unreacted amine starting material and TEA, pulling them into the aqueous phase.

    • Base Wash: Wash with saturated NaHCO₃ (2 x 30 mL).

      • Why? Removes any residual butyric acid formed by hydrolysis.

    • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallization: Recrystallize the crude solid from EtOAc/Hexane (1:4) to obtain white needles.

Quality Control & Data Validation

Expected Analytical Data

To validate the synthesis, compare spectral data against these parameters.

TechniqueParameterExpected SignalStructural Assignment
1H NMR

0.95 (t, 3H)
TripletButyryl terminal -CH₃
(DMSO-d6)

1.60 (m, 2H)
MultipletButyryl -CH₂- (beta)

2.30 (t, 2H)
TripletButyryl -CH₂- (alpha to C=O)

2.80 (d, 3H)
DoubletN-Methyl group

8.40 (br s, 1H)
Broad SingletAmide -NH (Side chain)

11.2 (s, 1H)
SingletAniline -NH (Acylated)
MS (ESI) m/z221.1 [M+H]+Molecular Ion
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the methylamine solution is fresh. Old solutions may have lost titer (gas escape). If reaction is slow, increase temperature to 50°C.

  • Oiling out in Step 2: If the product does not crystallize, the crude may contain residual solvent. Triturate with cold diethyl ether to induce crystallization.

  • Impurity at

    
     3.5:  If a peak appears here in NMR, it indicates residual methylamine was acylated (N-methylbutyramide).[1] Ensure the Acid Wash in Step 2 is thorough.
    

Safety & HSE Protocols

  • Isatoic Anhydride: Generally low toxicity but can cause irritation.

  • Butyryl Chloride: DANGER. Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Methylamine: Toxic and flammable. If using gas cylinders, ensure proper regulators. Aqueous solutions reduce volatility risks but still require ventilation.

References

  • Isatoic Anhydride Chemistry: Hegarty, A. F., et al. "Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism."[2] J. Chem. Soc., Perkin Trans.[2] 2, 1990, 1935-1941.[2]

  • General Synthesis of 2-Aminobenzamides: "Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide." BenchChem Application Protocols.

  • Acylation Protocols: Hyster, T. K., et al. "Expedient Synthesis of N-Acyl Anthranilamides... by Rh(III)-Catalyzed Amidation."[1][8] J. Am. Chem. Soc. (via NCBI PMC), 2012.

  • Reaction Mechanism Verification: "Reactions of Acid Anhydrides with Nitrogen Compounds." Chemistry LibreTexts, 2023.

Application Notes and Protocols for Optimal Solvent Selection: 2-(butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent for 2-(butyrylamino)-N-methylbenzamide. The selection of an appropriate solvent is a critical parameter in drug development, influencing reaction kinetics, purification, formulation, and bioavailability. This guide outlines the predicted physicochemical properties of the target compound, presents a curated list of candidate solvents, and details a rigorous experimental protocol for determining solubility. The methodologies described herein are designed to be self-validating and adhere to principles of scientific integrity, ensuring reliable and reproducible results.

Introduction: The Critical Role of Solvent Selection

The dissolution of an active pharmaceutical ingredient (API) is a fundamental step in nearly every stage of drug development and manufacturing. The choice of solvent can significantly impact process efficiency, product purity, stability, and ultimately, patient safety.[1] For a compound like 2-(butyrylamino)-N-methylbenzamide, an N-substituted benzamide derivative, understanding its interaction with various solvents is paramount. An ideal solvent will not only provide high solubility but also align with safety, environmental, and regulatory requirements, such as those outlined in Good Manufacturing Practice (GMP) protocols.[1][2]

2-(butyrylamino)-N-methylbenzamide possesses a molecular structure that suggests a degree of polarity due to the presence of two amide functional groups, which can participate in hydrogen bonding. However, the benzene ring and the butyryl group introduce nonpolar characteristics. This amphiphilic nature indicates that a range of solvents with varying polarities should be investigated to identify the most effective one.

Predicted Physicochemical Profile of 2-(butyrylamino)-N-methylbenzamide

  • N-methylbenzamide: This compound is described as an off-white crystalline solid and is insoluble in water.[3][4]

  • 2-methylbenzamide: This related compound exhibits significant solubility in polar solvents, attributed to its ability to form hydrogen bonds, while showing much lower solubility in nonpolar solvents.[5] Its solubility is also noted to increase with temperature.[5]

Based on these analogues, 2-(butyrylamino)-N-methylbenzamide is predicted to be a solid at room temperature with limited aqueous solubility. The presence of the additional butyrylamino group, with its potential for hydrogen bonding, may slightly increase its polarity compared to N-methylbenzamide. However, the overall hydrophobic character contributed by the aromatic ring and the alkyl chain will likely make it more soluble in organic solvents than in water.

Candidate Solvents for Solubility Screening

The selection of candidate solvents should be systematic, covering a range of polarities and chemical classes. The following table provides a curated list of solvents recommended for the initial solubility screening of 2-(butyrylamino)-N-methylbenzamide. The selection includes solvents commonly used in the pharmaceutical industry, as well as "greener" alternatives.[6][7]

Solvent ClassSolventPolarity IndexBoiling Point (°C)Notes
Protic Water10.2100Essential baseline for aqueous solubility.
Ethanol4.378Common polar protic solvent.
Isopropyl Alcohol (IPA)3.982Another common alcohol, often a good solvent for amides.[6]
Aprotic Polar Dimethyl Sulfoxide (DMSO)7.2189A powerful, high-boiling polar aprotic solvent.[8]
N,N-Dimethylformamide (DMF)6.4153Widely used for amide synthesis, but has safety concerns.[6]
Acetonitrile5.882A common solvent in chromatography and synthesis.
Acetone5.156A versatile, relatively low-boiling ketone.
Aprotic Mid-Polar Ethyl Acetate (EtOAc)4.477A "greener" alternative to many chlorinated solvents.[6]
2-Methyltetrahydrofuran (2-MeTHF)4.080A bio-based solvent with a favorable environmental profile.[7][9]
Dichloromethane (DCM)3.140A common but less desirable solvent due to environmental concerns.[6]
Aprotic Non-Polar Toluene2.4111An aromatic solvent, may be effective due to the benzene ring.
Heptane0.198A non-polar alkane for assessing solubility in hydrocarbons.

Experimental Protocol: Quantitative Solubility Determination

The following protocol details a robust and reliable method for determining the quantitative solubility of 2-(butyrylamino)-N-methylbenzamide. The Equilibrium Concentration (EqC) method is described, as it is a widely accepted and accurate technique.[10]

Materials and Equipment
  • 2-(butyrylamino)-N-methylbenzamide (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Shake at constant temp. (24-48 hours) prep2->equil sample1 Centrifuge to pellet solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant2 Calculate solubility sample4->quant2 quant1 Generate calibration curve quant1->quant2

Caption: Workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 2-(butyrylamino)-N-methylbenzamide into a series of vials. The amount should be more than what is anticipated to dissolve to ensure a saturated solution is achieved.

    • To each vial, add a precise volume of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient duration, typically 24-48 hours, to ensure that the dissolution equilibrium is reached.[11] Continuous agitation is crucial.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particulates.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a series of standard solutions of 2-(butyrylamino)-N-methylbenzamide of known concentrations and generate a calibration curve.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The resulting value is the quantitative solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Isopropyl Alcohol25
DMSO25
DMF25
Acetonitrile25
Acetone25
Ethyl Acetate25
2-MeTHF25
Dichloromethane25
Toluene25
Heptane25

The optimal solvent will be the one that provides the desired solubility while also meeting the practical requirements of the intended application, including safety, environmental impact, and cost. For instance, while DMSO may offer the highest solubility, a solvent like Ethyl Acetate or 2-MeTHF might be preferred for process chemistry due to their more favorable safety and environmental profiles.[6][7]

Conclusion and Recommendations

This guide provides a structured approach to selecting the optimal solvent for 2-(butyrylamino)-N-methylbenzamide. By understanding the predicted physicochemical properties of the compound and following the detailed experimental protocol, researchers can confidently and accurately determine its solubility in a range of solvents. The final choice of solvent should be a holistic decision, balancing solubility with the broader considerations of safety, sustainability, and regulatory compliance.[1] It is recommended to consult solvent selection guides, such as those provided by the ACS Green Chemistry Institute Pharmaceutical Roundtable, to further inform this decision-making process.[12][13]

References

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Retrieved from [Link]

  • Dunn, P. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1860-1870. DOI:10.1039/C2GC36900A. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ResearchGate. (2021, November 13). (PDF) Green Solvents for the Formation of Amide Linkage. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzamide. Retrieved from [Link]

  • European Commission. (2009, January 15). Guide to good manufacturing practice for medicinal products - Annexes. Retrieved from [Link]

  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzamide. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Methylbenzamide. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide Properties. Retrieved from [Link]

Sources

recrystallization techniques for purifying 2-(butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the purification of 2-(butyrylamino)-N-methylbenzamide , a structural motif often encountered as an intermediate in the synthesis of quinazolinone-based pharmaceuticals (e.g., kinase inhibitors) or as a specific impurity in benzamide drug substances.[1]

The Purification Challenge: The molecule presents a unique "solubility conflict." The N-methylbenzamide core is moderately polar and capable of hydrogen bonding, while the butyryl chain introduces significant lipophilicity. Furthermore, the ortho-substitution pattern (2-position) allows for intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen, potentially locking the molecule into a planar, highly crystalline, yet solubility-resistant conformation.[1]

Critical Stability Warning: Researchers must exercise caution regarding thermal history. 2-(acylamino)benzamides are susceptible to thermal cyclodehydration , converting to the corresponding 3-methyl-2-propylquinazolin-4(3H)-one derivative upon prolonged heating, especially in the presence of acidic traces.[1] The protocols below prioritize thermal gentleness to preserve structural integrity.

Pre-Formulation: Solvent Screening Strategy

Before scaling up, a solubility screen is mandatory. The goal is to identify a system with a high temperature coefficient of solubility (low solubility at


, high solubility at 

).

Table 1: Predicted Solubility Profile & Solvent Selection Matrix

Solvent SystemPolarity Index (

)
Solubility at 25°CSolubility at RefluxSuitabilityNotes
Water 10.2InsolubleSparingly SolubleAnti-Solvent Use to crash out product.[1]
Ethanol (EtOH) 4.3ModerateHighPrimary Excellent for disrupting H-bonds.[1]
Ethyl Acetate (EtOAc) 4.4LowHighPrimary Good for removing non-polar impurities.
Dichloromethane (DCM) 3.1HighHighUnsuitableToo soluble; difficult to crystallize.
Heptane/Hexane 0.1InsolubleInsolubleAnti-Solvent Use with EtOAc.
Toluene 2.4LowModerateAlternative Good for highly lipophilic impurities.

Detailed Experimental Protocols

Protocol A: The "Green" Binary System (Ethanol/Water)

Recommended for removal of polar impurities and inorganic salts.

Mechanism: Ethanol disrupts the intermolecular amide-amide hydrogen bonding at elevated temperatures, while water acts as a harsh anti-solvent to force nucleation upon cooling.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude 2-(butyrylamino)-N-methylbenzamide in a 250 mL Erlenmeyer flask.

    • Add absolute ethanol (approx. 30-40 mL) and a magnetic stir bar.

    • Heat gently to 60-70°C (below reflux to minimize cyclization risk) with stirring.

    • Note: If the solution is not clear, add ethanol in 2 mL increments. Do not exceed 80 mL total volume.

  • Hot Filtration (Clarification):

    • If insoluble particulates (dust, salts) are visible, filter the hot solution rapidly through a pre-warmed Büchner funnel or a glass frit.

    • Tip: Pre-wet the filter with hot ethanol to prevent premature crystallization in the stem.

  • The "Cloud Point" Induction:

    • Maintain the filtrate at ~60°C.

    • Add deionized water dropwise via an addition funnel or pipette.

    • Stop immediately when a persistent turbidity (cloudiness) is observed that does not dissolve after 10 seconds of stirring.

    • Add exactly 1-2 mL of hot ethanol to clear the turbidity (restoring the solution to a supersaturated state).

  • Controlled Cooling (The Critical Step):

    • Remove heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a conductive surface (metal/granite) induces "crash precipitation," trapping impurities. Slow cooling yields purer, defined needles/prisms.

    • Once at 20°C, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter under vacuum.[2][3]

    • Wash the cake with a cold (0°C) mixture of Ethanol:Water (1:1 ratio).

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: The Anhydrous System (Ethyl Acetate/Heptane)

Recommended if the compound is moisture-sensitive or if hydrolytic degradation is observed.

Mechanism: This method relies on the difference in lipophilicity. Ethyl acetate solubilizes the benzamide core, while heptane acts as a non-polar anti-solvent to reduce the solubility limit.

  • Dissolution: Suspend crude solid in minimal Ethyl Acetate (EtOAc) at 65°C.

  • Concentration: If the volume is excessive, concentrate via rotary evaporation until the solution is slightly viscous but clear.

  • Precipitation: While maintaining the solution at 50°C, slowly add Heptane (or Hexane) until a faint opalescence appears.

  • Crystallization: Allow to cool slowly to room temperature. If "oiling out" occurs (formation of a liquid droplet phase instead of crystals), reheat to dissolve and add a seed crystal of pure material.

  • Harvest: Filter and wash with 100% Heptane.

Visualization of the Purification Workflow

The following diagram illustrates the decision logic and process flow, emphasizing the critical control points (CCPs) to prevent cyclization.

RecrystallizationWorkflow Start Crude 2-(butyrylamino)- N-methylbenzamide SolventSelect Solvent Selection (Check Impurity Profile) Start->SolventSelect BranchA Protocol A: EtOH/Water (Polar Impurities) SolventSelect->BranchA BranchB Protocol B: EtOAc/Heptane (Hydrolysis Sensitive) SolventSelect->BranchB Dissolve Dissolution (T < 70°C) *Avoid Reflux > 1hr* BranchA->Dissolve BranchB->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Risk WARNING: Cyclization Risk (Quinazolinone Formation) Dissolve->Risk If overheated AntiSolvent Add Anti-Solvent (Water or Heptane) Filter->AntiSolvent Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling Isolate Vacuum Filtration & Drying Cooling->Isolate

Caption: Operational workflow for purification, highlighting the critical thermal limit to prevent quinazolinone byproduct formation.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with N-alkyl benzamides is "oiling out"—where the product separates as a second liquid phase rather than a solid crystal. This occurs when the melting point of the solvated impurity/product mix is lower than the process temperature.

Corrective Actions:

  • Seed Crystals: Add a tiny crystal of pure product at the cloud point. This provides a template for the lattice, bypassing the liquid phase.

  • Increased Solvent Volume: Oiling out often indicates the solution is too concentrated. Add 10-15% more of the primary solvent (EtOH or EtOAc) and reheat.

  • Trituration: If the oil solidifies into a gum, decant the mother liquor and triturate (grind) the gum with cold diethyl ether or hexane to induce crystallization.

Analytical Validation

Upon isolation, purity must be validated using the following markers:

  • HPLC (High-Performance Liquid Chromatography):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Target: Single peak >99.5% area. Look for the "des-methyl" impurity or the cyclized quinazolinone (which will elute later due to higher lipophilicity).

  • 1H NMR (DMSO-d6):

    • Verify the integration of the N-methyl doublet (~2.8 ppm) and the butyryl propyl chain.

    • Ensure the absence of solvent peaks (EtOH/EtOAc) which can trap in the lattice.

References

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. 9

  • National Institutes of Health (NIH). (1992). N-Methylbenzamide: Physical Properties and Solubility Data. PubChem Database.[4] 4

  • ChemicalBook. (2026). N-Methylbenzamide Product Standards and Safety. 10[1][6][7]

  • Justia Patents. (1992). Benzamide Derivatives and Purification Methods. 3

Sources

Application Note: Optimized Synthetic Protocols for 2-(butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-(butyrylamino)-N-methylbenzamide requires the precise differentiation of two amide functionalities on a benzene core. A direct coupling approach starting from anthranilic acid often leads to oligomerization or competitive acylation issues.

This protocol utilizes a sequential differentiation strategy starting from Isatoic Anhydride . This route is selected for three key reasons:

  • Regioselectivity: The cyclic anhydride protects the aniline nitrogen while activating the carboxyl group, ensuring the methylamine reacts only at the carbonyl to form the benzamide.

  • Atom Economy: The only byproduct in the first step is carbon dioxide (

    
    ), simplifying purification.
    
  • Scalability: The reaction proceeds under mild conditions without the need for expensive peptide coupling reagents (e.g., HATU, EDC).

Chemical Reaction Workflow

The synthesis is divided into two distinct operational phases:

  • Nucleophilic Ring Opening: Formation of the 2-amino-N-methylbenzamide intermediate.

  • Chemoselective N-Acylation: Introduction of the butyryl chain at the aniline position.

Visual Pathway Analysis

The following diagram illustrates the critical reaction nodes and decision points.

Synthesis_Pathway cluster_0 Phase 1: Ring Opening Start Isatoic Anhydride (Starting Material) Inter Intermediate: 2-amino-N-methylbenzamide Start->Inter Nucleophilic Attack (RT, 2-4h) Byprod Byproduct: CO2 (Gas) Start->Byprod Reagent1 Methylamine (2M in THF) Reagent1->Inter Final Target: 2-(butyrylamino)-N-methylbenzamide Inter->Final N-Acylation (0°C to RT) Reagent2 Butyryl Chloride + TEA Reagent2->Final

Caption: Sequential synthesis workflow showing the conversion of Isatoic Anhydride to the target benzamide via a stable intermediate.

Reagents & Materials Checklist

To ensure reproducibility, use reagents meeting the following specifications.

ReagentCAS RegistryRoleGrade/Spec
Isatoic Anhydride 118-48-9Precursor>98% Purity
Methylamine 74-89-5Nucleophile2.0M solution in THF
Butyryl Chloride 141-75-3Acylating Agent>99%, Reagent Grade
Triethylamine (TEA) 121-44-8Base ScavengerAnhydrous, >99%
Dichloromethane (DCM) 75-09-2Solvent (Step 2)Anhydrous (keep over sieves)
Tetrahydrofuran (THF) 109-99-9Solvent (Step 1)Anhydrous, Inhibitor-free

Detailed Experimental Protocols

Phase 1: Synthesis of 2-amino-N-methylbenzamide

Objective: Selective formation of the N-methyl amide bond while liberating the aniline amine.

Mechanism: Methylamine attacks the carbonyl at position 4 of the isatoic anhydride. The tetrahedral intermediate collapses, releasing


 and generating the free aniline.
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.

  • Dissolution: Charge the RBF with Isatoic Anhydride (10.0 mmol, 1.63 g) and anhydrous THF (50 mL). Stir until a suspension or partial solution is achieved.

  • Addition: Charge the addition funnel with Methylamine (2.0M in THF, 12.0 mmol, 6.0 mL).

    • Critical Control Point: Add the methylamine dropwise over 15 minutes at room temperature. A vigorous evolution of gas (

      
      ) will be observed. Ensure adequate venting.
      
  • Reaction: Stir the mixture at room temperature for 3 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a fluorescent blue spot (amine) should appear at lower 
      
      
      
      .
  • Workup:

    • Concentrate the reaction mixture in vacuo to remove THF and excess methylamine.

    • Redissolve the residue in EtOAc (50 mL) and wash with saturated

      
       (2 x 20 mL) and Brine (20 mL).
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Yield Expectation: 85-95% as a tan/off-white solid. This intermediate is stable and can be stored or used directly.

Phase 2: Acylation to 2-(butyrylamino)-N-methylbenzamide

Objective: Acylation of the primary aniline nitrogen without over-acylating the secondary amide nitrogen.

  • Setup: Equip a 100 mL RBF with a stir bar and nitrogen inlet.

  • Solvation: Dissolve the 2-amino-N-methylbenzamide intermediate (from Phase 1, approx. 9.0 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add Triethylamine (13.5 mmol, 1.9 mL). Cool the solution to 0°C using an ice bath.

  • Acylation: Add Butyryl Chloride (9.9 mmol, 1.03 mL) dropwise via syringe over 10 minutes.

    • Why 0°C? Low temperature prevents bis-acylation (imide formation) and controls the exotherm.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation: TLC should show the conversion of the polar amine to a less polar amide.

  • Workup & Purification:

    • Quench with water (20 mL). Separate the organic layer.[2][3][4][5][6][7]

    • Wash the organic layer with 0.5M HCl (20 mL) to remove unreacted amine/TEA, followed by saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography (Gradient: 20%

      
       50% EtOAc in Hexanes).
      

Analytical Validation Criteria

To certify the compound, the following spectral signatures must be observed.

TechniqueExpected SignalStructural Assignment
1H NMR

2.90 ppm (doublet, 3H)

-Methyl group (coupled to NH)
1H NMR

0.95 (t), 1.70 (m), 2.35 (t)
Butyryl propyl chain (

)
1H NMR

11.0+ ppm (broad singlet)
Internal H-bond of Amide NH to Carbonyl
MS (ESI+)

Molecular Ion

Troubleshooting & Optimization

Problem: Bis-acylation (Imide formation)

  • Symptom:[1][2][6][8] Mass spec shows M+70 peak (extra butyryl group).

  • Solution: Strictly maintain 0°C during addition. Reduce Butyryl Chloride equivalents to 1.05. Use a milder base like Pyridine instead of TEA.

Problem: Incomplete Ring Opening (Phase 1)

  • Symptom:[1][2][6][8] Starting material remains after 4 hours.

  • Solution: Isatoic anhydride quality may be poor (hydrolyzed). Ensure fresh reagents. Mild heating (40°C) can accelerate the reaction, but watch for methylamine evaporation (bp -6°C, but soluble in THF).

References

  • Isatoic Anhydride Reactivity: Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.

  • General Benzamide Synthesis: Sperry, J. B., & Wright, D. L. (2005). "The application of isatoic anhydrides in the synthesis of bioactive molecules." Current Opinion in Drug Discovery & Development.

  • Specific Protocol Adaptation: Based on standard amine-anhydride reactions described in Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.6.
  • Spectral Data Comparison: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."

Sources

storage and handling conditions for 2-(butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stability, Storage, and Handling of 2-(butyrylamino)-N-methylbenzamide

Executive Summary & Chemical Identity

This guide details the storage, handling, and stability protocols for 2-(butyrylamino)-N-methylbenzamide (CAS: 59525-17-6). While often used as a fragment in medicinal chemistry or a reference standard, this compound possesses a specific structural vulnerability: an ortho-diamide motif capable of intramolecular cyclization.

Unlike simple amides, this compound is a "pre-quinazolinone." Improper handling (specifically exposure to heat, acid/base catalysis, or dehydration) can trigger a condensation reaction, converting the reagent into 3-methyl-2-propylquinazolin-4(3H)-one . This protocol focuses on preventing this specific degradation pathway to ensure experimental reproducibility.

Property Details
IUPAC Name 2-butanamido-N-methylbenzamide
CAS Number 59525-17-6
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Solubility DMSO (>20 mg/mL), Ethanol, DMF; Low in water.
Key Risk Intramolecular cyclization (Dehydration) & Amide Hydrolysis.

Physicochemical Stability Profile

The Cyclization Risk (Mechanism of Degradation)

The primary stability threat is not oxidative degradation, but intramolecular condensation . The ortho-disposition of the butyrylamino group and the N-methylcarboxamide group creates a proximity effect. Under thermodynamic stress (heat) or catalysis (acid/base), the molecule sheds water to close the ring, forming a quinazolinone.

  • Trigger: High temperature (>40°C), strong acidic/basic pH.

  • Result: Loss of biological activity associated with the open-ring benzamide pharmacophore.

Hygroscopicity & Hydrolysis

While the cyclization is the dominant risk under anhydrous/heated conditions, prolonged exposure to moisture can lead to hydrolysis of the amide bonds, yielding N-methylanthranilic acid or butyric acid.

Storage Protocols

To mitigate the pathways described above, the following storage hierarchy is mandatory.

Solid State Storage
  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month) storage.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent potential photochemical excitation, although the compound is not highly photosensitive.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. If not, use a desiccator.

  • Desiccant: Silica gel packs are required in the secondary container to prevent moisture-mediated hydrolysis.

Solution Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Ethanol is acceptable but more volatile.

  • Concentration: Prepare stocks at 10–50 mM.

  • Conditions: Store at -80°C to completely arrest cyclization kinetics.

  • Shelf Life:

    • -80°C: 6 months

    • -20°C: 1 month

    • 4°C/RT: Do not store. Use immediately.

Handling & Solubilization Workflow

This workflow ensures the compound enters solution without triggering precipitation or degradation.

Caption: Standard solubilization workflow emphasizing thermal equilibration to prevent moisture condensation.

Step-by-Step Solubilization Protocol
  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. This prevents water condensation from the air onto the cold solid.

  • Solvent Choice: Use HPLC-grade, anhydrous DMSO.

  • Dissolution: Add solvent to achieve target concentration (e.g., 10 mM). Vortex vigorously for 30 seconds.

  • Troubleshooting: If particulates remain, sonicate in a water bath for 2 minutes. Crucial: Ensure bath temperature does not exceed 35°C to avoid thermal cyclization.

  • Aliquoting: Divide into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

Quality Control & Self-Validation

Researchers should validate the integrity of their stock solution every 3 months using the following logic.

The Degradation Pathway (Visualized)

Caption: The primary degradation pathway involves cyclization to the quinazolinone derivative.[1]

HPLC Validation Protocol

To confirm the compound has not cyclized, use this generic Reverse-Phase HPLC method. The cyclized product (quinazolinone) is significantly more hydrophobic than the open-ring amide and will elute later.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Expected Shift:

    • Parent (Amide): Elutes earlier (more polar).

    • Impurity (Quinazolinone): Elutes later (loss of H-bond donors, increased lipophilicity).

Safety (HSE) Summary

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine dust.

  • Disposal: Dispose of as organic hazardous waste (halogen-free).

References

  • Ruan, B., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry. Retrieved from [Link](Cited for mechanistic insight into benzamide-to-quinazolinone cyclization).

  • Wang, D., et al. (2019). Cyclization Reaction of α-Hydroxyketones with Anthranilamides... for the Synthesis of Quinazolinones. ACS Omega.[2] Retrieved from [Link](Cited for stability data of ortho-substituted benzamides).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Benzamide derivatives. Retrieved from [Link]

Sources

Application Note: Formulation Strategies for 2-(butyrylamino)-N-methylbenzamide in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The compound 2-(butyrylamino)-N-methylbenzamide presents a distinct formulation challenge common to early-stage drug candidates: a lipophilic "brick dust" profile. Structurally, the molecule consists of a benzamide core substituted with a hydrophobic butyryl chain.

  • The Challenge: The butyryl group (C4 chain) significantly increases the partition coefficient (LogP) compared to simple benzamides, drastically reducing aqueous solubility.

  • The Goal: To create a thermodynamically stable vehicle that ensures bioavailability without inducing vehicle-related toxicity in rodent models (mouse/rat).

This guide provides two validated formulation tracks: Route A (Intravenous - Solution) for absolute bioavailability (F%) studies, and Route B (Oral - Suspension/Solution) for efficacy and toxicokinetic profiling.

Pre-Formulation Characterization (The "Go/No-Go" Step)

Before attempting animal dosing, you must define the solubility window. Do not rely on visual estimation.

Solubility Profiling Protocol

Perform equilibrium solubility testing in the following critical excipients. Target concentration: >2 mg/mL for IV and >10 mg/mL for PO.

Solvent/ExcipientRoleTarget SolubilityNotes
DMSO Stock Solvent>50 mg/mLHigh solubilizing power but toxic >10% v/v in vivo.
PEG 400 Co-solvent>10 mg/mLViscosity limits injectability; max 40-50% v/v.
20% HP-β-CD Complexing Agent>2 mg/mLGold Standard for IV. Biologically inert.
Tween 80 SurfactantN/AUse only as wetting agent (<5% v/v) to prevent histamine release.
0.5% MC Suspending AgentN/AFor oral suspensions only.

Decision Logic for Vehicle Selection

Use the following logic flow to determine the appropriate formulation based on your specific study requirements.

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Solubility in 20% HP-beta-CD > 1 mg/mL? IV->SolubilityCheck Bioavail Goal: Bioavailability (PK)? PO->Bioavail Cyclodextrin Protocol A1: 20% HP-beta-CD Solution (Preferred for Safety) SolubilityCheck->Cyclodextrin Yes Cosolvent Protocol A2: DMSO/PEG400/Saline (Early Screening Only) SolubilityCheck->Cosolvent No SolutionPO Protocol B1: Lipid/PEG Solution Bioavail->SolutionPO Yes (Need Max Absorption) SuspensionPO Protocol B2: 0.5% Methylcellulose Suspension (Standard) Bioavail->SuspensionPO No (Tox/Efficacy)

Figure 1: Decision tree for selecting the optimal vehicle based on solubility data and study endpoints.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Solution)

Objective: Create a sterile, particle-free solution at 1 - 5 mg/mL . Preferred Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline.

Scientific Rationale: The butyryl chain fits well into the hydrophobic cavity of β-cyclodextrins. Unlike DMSO/PEG mixtures, cyclodextrins minimize pain on injection and prevent precipitation upon dilution in the bloodstream (phlebitis risk).

Step-by-Step Workflow:

  • Vehicle Preparation:

    • Weigh 20 g of HP-β-CD (clinical grade).

    • Dissolve in 80 mL of distilled water.

    • Adjust volume to 100 mL.

    • Optional: Adjust pH to 7.4 using 0.1N NaOH/HCl (Benzamides are typically stable at neutral pH).

  • Compound Solubilization:

    • Weigh the required amount of 2-(butyrylamino)-N-methylbenzamide.

    • Add the 20% HP-β-CD vehicle slowly.

    • Critical Step: Sonicate for 20–30 minutes at ambient temperature. The solution should turn clear.

    • If haze persists: Add 5% v/v DMSO or adjust pH slightly (if ionizable centers exist), but prioritize the cyclodextrin complexation.

  • Sterilization:

    • Pass the solution through a 0.22 µm PVDF syringe filter .

    • Note: Do not use nylon filters if DMSO is present.

  • Validation (The "Dilution Test"):

    • Pipette 100 µL of formulation into 1 mL of warm PBS (37°C).

    • Pass: Solution remains clear (stable inclusion complex).

    • Fail: Precipitate forms (risk of embolism).

Protocol B: Oral (PO) Formulation (Suspension)

Objective: Create a homogeneous suspension at 10 - 50 mg/mL . Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

Scientific Rationale: For high-dose toxicology or efficacy studies, solubility limits are often exceeded. A suspension ensures dose linearity. Tween 80 wets the hydrophobic butyryl surface, preventing clumping.

Step-by-Step Workflow:

  • Wetting (Levigation):

    • Weigh the compound into a mortar.

    • Add Tween 80 (0.1% of final volume) directly to the powder.

    • Grind with a pestle until a smooth paste forms. This breaks surface tension.

  • Dispersion:

    • Gradually add 0.5% Methylcellulose solution while triturating (grinding).

    • Transfer to a vial.

  • Homogenization:

    • Probe sonicate (30% amplitude, 10s pulses) or vortex heavily before every dose.

    • QC: Check for "caking" at the bottom. A good suspension re-disperses instantly upon inversion.

Dosing Specifications & Safety Limits

Adhering to physiological volume limits is critical to avoid stress-induced artifacts in data.

ParameterMouse (20-25g)Rat (200-250g)Reference
IV Max Volume (Bolus) 5 mL/kg (100 µL)5 mL/kg (1.0 mL)[Diehl et al., 2001]
PO Max Volume 10 mL/kg (200 µL)10 mL/kg (2.0 mL)[Turner et al., 2011]
Max DMSO (IV) < 5% v/v< 10% v/v[Strickley, 2004]
Max PEG 400 (IV) < 40% v/v< 40% v/vHemolysis risk at high %
pH Tolerance (IV) pH 4.0 – 9.0pH 4.0 – 9.0Tissue necrosis risk outside range

Quality Control Workflow

QC_Workflow Step1 1. Visual Inspection (Clear vs. Turbid) Step2 2. Filter Integrity (Post-filtration check) Step1->Step2 Step3 3. Concentration Check (HPLC/UV-Vis) Step2->Step3 Step4 4. Stability Test (T=0h vs T=4h) Step3->Step4 Release Release Step4->Release Pass Reformulate Reformulate Step4->Reformulate Fail (>5% degradation)

Figure 2: Mandatory QC steps before releasing formulation for animal dosing.

References

  • Diehl, K. H., et al. (2001). "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23.[1] Link

  • Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[1] Link

  • Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. Link

  • European Medicines Agency (EMA). (2017). "Cyclodextrins used as excipients." Committee for Human Medicinal Products. Link

Sources

column chromatography separation of benzamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Purification of Benzamide Intermediates via Column Chromatography

Abstract

Benzamide scaffolds (


) are ubiquitous in medicinal chemistry (e.g., antipsychotics, histone deacetylase inhibitors) but present distinct purification challenges due to their hydrogen-bond donor/acceptor capabilities and moderate-to-high polarity. This application note details a robust, self-validating protocol for the isolation of benzamide intermediates. It moves beyond standard "flash" techniques to address specific failure modes: urea byproduct co-elution, basic amine tailing, and regioisomer separation.

The Benzamide Challenge: Physicochemical Drivers

Successful separation requires understanding the molecular behaviors that cause standard chromatography to fail:

  • Hydrogen Bonding: The amide moiety acts as both a donor and acceptor, leading to strong adsorption on silica hydroxyls (

    
    ), often resulting in peak broadening.
    
  • Solubility Mismatch: Many benzamides are insoluble in non-polar mobile phases (Hexane/Heptane) but too soluble in polar systems (DCM/MeOH), causing "breakthrough" (elution at the solvent front).

  • Synthetic Byproducts: Amide coupling reactions (EDC/HATU) generate urea byproducts (e.g., DCU, DIU) that possess similar polarity to the target benzamide, leading to co-elution.

Phase I: Pre-Chromatography Workup (The "Clean Load" Strategy)

Directly loading a crude amide coupling mixture onto a column is the primary cause of purification failure.

Protocol A: Urea & Catalyst Removal Before chromatography, the reaction matrix must be simplified.

  • Acid/Base Wash (If stable):

    • Dilute reaction mixture with EtOAc.[1][2][3]

    • Wash

      
       with 
      
      
      
      (removes unreacted amines and DMAP).
    • Wash

      
       with 
      
      
      
      (removes unreacted acids).
    • Note: If the product contains a basic amine, skip the acid wash or perform a "back-extraction" (Acidify aqueous layer

      
       Extract 
      
      
      
      Basify aqueous
      
      
      Extract product).
  • The "Celite Sandwich" (For Urea Removal):

    • If using DCC/EDC, the urea byproduct is often semi-solid.

    • Chill the reaction mixture to

      
       to precipitate the urea.
      
    • Filter through a sintered glass funnel packed with a 2 cm pad of Celite.

    • Concentrate the filtrate onto silica gel (Dry Load) rather than liquid loading.

Phase II: Normal Phase Chromatography (The Standard)

Solvent System Selection

Avoid the "Universal" 0-10% MeOH/DCM gradient if possible; it is often too strong for benzamides, compressing early peaks.

Target Compound TypeRecommended Mobile PhaseModifier (Critical)Rationale
Neutral Benzamides Hexane / Ethyl AcetateNoneStandard polarity range.
Polar/Basic Benzamides DCM / Methanol1% Triethylamine (TEA) TEA blocks acidic silanols, preventing "tailing" of basic nitrogens.
Acidic Benzamides (e.g., Phenolic)Hexane / Acetone0.5% Acetic Acid Acid keeps phenols protonated, sharpening peaks.
Green Alternative Heptane / Ethanol (3:1)NoneEthanol provides H-bonding capacity similar to MeOH but is miscible with Heptane.
Step-by-Step Protocol: The "Buffered Silica" Method

For benzamides containing basic nitrogen (e.g., procainamide analogs).

  • Column Preparation: Slurry pack silica or equilibrate a pre-packed cartridge with DCM + 1% TEA .

    • Why? Pre-saturating the column protects the analyte from irreversible adsorption at the top of the column.

  • Equilibration: Flush with 3 Column Volumes (CV) of the starting non-polar solvent (e.g., 100% DCM or 90% Hexane).

  • Gradient Execution:

    • 0–5 min: Isocratic hold (Initial solvent) to elute non-polar impurities.

    • 5–20 min: Linear gradient to 50% Polar Solvent.

    • 20–25 min: Flush with 100% Polar Solvent (to elute highly polar byproducts).

  • Detection: UV at 254 nm (Benzoyl ring) is standard. For non-UV active side chains, use ELSD.

Phase III: Reverse Phase Strategy (The Problem Solver)

When Normal Phase fails (usually due to co-eluting isomers or extreme polarity), Reverse Phase (RP) is required.

The "Regioisomer" Solution: Substituted benzamides (ortho/meta/para) often co-elute on C18.

  • Stationary Phase: Switch to Phenyl-Hexyl or RP-Amide columns.

    • Mechanism:[4][5][6][7] These phases utilize

      
       interactions with the benzene ring of the analyte, offering selectivity based on the shape and substitution pattern of the ring, which C18 (hydrophobic interaction only) cannot distinguish.
      
  • Mobile Phase: Water / Acetonitrile + 0.1% Formic Acid.

Visual Workflows

Diagram 1: Purification Decision Matrix

A logical flow to select the correct stationary phase and modifiers.

BenzamidePurification Start Crude Benzamide Mixture SolubilityCheck Soluble in Hexane/EtOAc? Start->SolubilityCheck NP_Path Normal Phase (Silica) SolubilityCheck->NP_Path Yes RP_Path Reverse Phase (C18/Phenyl) SolubilityCheck->RP_Path No (Oily/Polar) BasicCheck Contains Basic Nitrogen? NP_Path->BasicCheck IsomerCheck Regioisomers Present? RP_Path->IsomerCheck Solvent_A Hexane / EtOAc (Standard) BasicCheck->Solvent_A No Solvent_B DCM / MeOH + 1% TEA (Prevents Tailing) BasicCheck->Solvent_B Yes Column_C18 C18 Column (Polarity based) IsomerCheck->Column_C18 No Column_Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) IsomerCheck->Column_Phenyl Yes (Ortho/Meta/Para)

Caption: Decision tree for selecting stationary phases and modifiers based on benzamide solubility and chemical functionality.

Diagram 2: The "Celite Sandwich" Workup Workflow

Visualizing the physical setup for removing urea byproducts prior to chromatography.

WorkupFlow Reaction Reaction Mixture (Benzamide + Urea + DMF) Chill Chill to 0°C (Precipitate Urea) Reaction->Chill Filter Filtration (Sintered Funnel) Chill->Filter Celite Celite Pad (Traps Solids) Filter->Celite Passes Through Filtrate Clear Filtrate Celite->Filtrate DryLoad Adsorb on Silica (Dry Load) Filtrate->DryLoad Column Flash Column DryLoad->Column

Caption: Pre-purification workflow to remove insoluble urea byproducts, preventing column blockage and backpressure issues.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Interaction between basic amine and acidic silanols.[8]Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase.
Fronting Sample overload or solubility mismatch (sample solvent stronger than mobile phase).Switch to Dry Loading (adsorb sample on silica/Celite) instead of liquid injection.
Split Peaks "Breakthrough" effect or blocked frit.Ensure the column is equilibrated for at least 3 CVs. Check for urea precipitation on the inlet frit.
Co-elution Regioisomers (ortho/meta) have identical polarity.Switch to Phenyl-Hexyl stationary phase (Reverse Phase) to leverage shape selectivity.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry.

  • Biotage Application Note. Strategies for the Purification of Amide Coupling Reactions.

  • Waters Corporation. Designing a Reversed-Phase Column for Polar Compound Retention (T3/Atlantis).

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors (Detailed Purification Protocol).

  • Teledyne ISCO. RediSep® Rf Gold Phenyl Columns for Isomer Separation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Temperature for Benzamide Butyrylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of temperature conditions for the butyrylation of benzamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to enhance your reaction outcomes. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower your experimental design.

Troubleshooting Guide: Temperature-Related Issues in Benzamide Butyrylation

The successful butyrylation of benzamides is highly dependent on precise temperature control. Deviations can lead to a host of issues, from low yield to the formation of undesirable byproducts. This guide will help you diagnose and resolve common temperature-related problems.

Observed Issue Potential Temperature-Related Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Formation 1. Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier for the acylation to proceed at a reasonable rate.[1][2] 2. Poor Reagent Solubility at Low Temperatures: The benzamide starting material or other reagents may not be fully dissolved at the chosen temperature, limiting their availability to react.1. Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or NMR spectroscopy.[3][4][5][6] 2. Solubility Check: Before initiating the reaction, ensure all reagents are fully dissolved at the starting temperature. If solubility is an issue, consider a different solvent system or a slightly higher starting temperature. 3. Catalyst Consideration: For challenging substrates, a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly lower the activation energy, allowing the reaction to proceed at a lower temperature.[7][8][9][10]
Formation of Multiple Unidentified Byproducts 1. Thermal Decomposition: High reaction temperatures can lead to the degradation of the starting materials, the butyrylating agent (e.g., butyryl chloride), or the desired product.[11][12][13] 2. Side Reactions Favored at High Temperatures: Elevated temperatures can promote competing side reactions, such as elimination or rearrangement, leading to a complex product mixture.[14]1. Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature.[15] This is especially critical when using highly reactive acylating agents like butyryl chloride to minimize side reactions. 2. Kinetic vs. Thermodynamic Control: Byproducts may be thermodynamically favored products. Running the reaction at a lower temperature for a shorter duration may favor the formation of the desired kinetic product.[1][16][17] 3. Slow Addition of Reagents: Adding the butyrylating agent dropwise at a low temperature can help to control the exothermicity of the reaction and prevent localized overheating.[15]
Presence of N-Butyrylbenzamide (Over-acylation Product) Excessively High Reaction Temperature: High temperatures can increase the reactivity of the initially formed N-butyrylbenzamide, making it susceptible to a second acylation, especially if an excess of the butyrylating agent is present.[18]1. Maintain a Low Reaction Temperature: Keeping the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of the second acylation.[18] 2. Stoichiometric Control: Use a precise stoichiometry of the butyrylating agent (or a slight excess of the benzamide) to minimize the chance of over-acylation.
Hydrolysis of Butyrylating Agent Elevated Temperature in the Presence of Moisture: The hydrolysis of acyl halides like butyryl chloride to butyric acid is accelerated at higher temperatures if trace amounts of water are present.[15][18][19]1. Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[20] Use anhydrous solvents and reagents. 2. Low Initial Temperature: Start the reaction at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis while the acylation proceeds.[15]
Reaction Stalls Before Completion 1. Catalyst Deactivation at High Temperatures: If a catalyst is being used, it may not be stable at the reaction temperature, leading to a loss of activity over time. 2. Equilibrium Reached: The reaction may be reversible, and at a certain temperature, an equilibrium is reached where the forward and reverse reaction rates are equal.1. Catalyst Stability Check: Consult the literature for the thermal stability of your chosen catalyst. If necessary, select a more robust catalyst or run the reaction at a lower temperature. 2. Le Chatelier's Principle: If the reaction is at equilibrium, consider strategies to shift the equilibrium towards the products, such as removing a byproduct (if possible) or using a slight excess of one of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for optimizing the butyrylation of a novel benzamide?

A1: A prudent starting point for the butyrylation of a new benzamide substrate is typically at a low temperature, such as 0-5 °C, especially when using a reactive acylating agent like butyryl chloride.[15] This approach, often referred to as kinetic control, favors the fastest-forming product and helps to minimize potential side reactions and decomposition that can occur at higher temperatures.[1][16] After the initial addition of the butyrylating agent, the reaction can be allowed to slowly warm to room temperature while being monitored.

Q2: How does the choice of butyrylating agent influence the optimal reaction temperature?

A2: The reactivity of the butyrylating agent is a critical factor. Highly reactive agents like butyryl chloride can often react at lower temperatures.[19] Less reactive agents, such as butyric anhydride, may require higher temperatures or the use of a catalyst, like DMAP, to achieve a reasonable reaction rate.[10] The choice of agent and temperature is a balance between achieving a sufficient reaction rate and avoiding unwanted side reactions.

Q3: Can a catalyst like DMAP affect the optimal temperature?

A3: Absolutely. A nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) significantly accelerates the rate of acylation by forming a highly reactive N-acylpyridinium intermediate.[7][8][9] This increased reactivity often allows the reaction to be performed at a lower temperature than the uncatalyzed reaction, which can improve the selectivity and yield by minimizing temperature-dependent side reactions.[7]

Q4: What is the difference between kinetic and thermodynamic control in the context of benzamide butyrylation, and how does temperature play a role?

A4: In a reaction with multiple possible products, the kinetic product is the one that forms the fastest (has the lowest activation energy), while the thermodynamic product is the most stable (has the lowest Gibbs free energy).[1][2]

  • Kinetic Control: Favored by lower temperatures and shorter reaction times. At low temperatures, there may not be enough energy to overcome the higher activation energy barrier to form the thermodynamic product, so the faster-forming kinetic product predominates.[16]

  • Thermodynamic Control: Favored by higher temperatures and longer reaction times. Higher temperatures provide enough energy to overcome both activation barriers, and the reversibility of the reactions allows the product distribution to equilibrate to the most stable, thermodynamic product.[17]

For the butyrylation of benzamides, the desired product is often the kinetic product. Running the reaction at an elevated temperature could potentially lead to the formation of more stable, but undesired, byproducts.

Q5: What analytical techniques are recommended for monitoring the progress of a temperature optimization study?

A5: Effective monitoring is key to a successful optimization. A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the formation of the desired product and any byproducts, including their molecular weights.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (if the equipment is available) or to analyze aliquots taken from the reaction mixture to determine the conversion and identify the structures of products and byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the components of the reaction mixture and determining the yield and purity of the product.[21]

Visualizing the Reaction: Butyrylation of a Benzamide

The following diagram illustrates the general mechanism for the DMAP-catalyzed butyrylation of a benzamide.

Butyrylation_Mechanism cluster_activation Catalyst Activation cluster_product_formation Product Formation Butyryl_Chloride Butyryl Chloride Acylpyridinium_Ion N-Butyrylpyridinium Ion (Highly Reactive) Butyryl_Chloride->Acylpyridinium_Ion + DMAP DMAP DMAP Tetrahedral_Intermediate Tetrahedral Intermediate Benzamide Benzamide Benzamide->Tetrahedral_Intermediate + N-Butyrylpyridinium Ion N_Butyrylbenzamide N-Butyrylbenzamide (Product) Tetrahedral_Intermediate->N_Butyrylbenzamide - Protonated DMAP Protonated_DMAP Protonated DMAP

Caption: DMAP-catalyzed butyrylation of a benzamide.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the butyrylation of a specific benzamide.

Objective: To identify the temperature that maximizes the yield of the desired N-butyrylbenzamide while minimizing the formation of byproducts.

Materials:

  • Benzamide substrate

  • Butyryl chloride (or other butyrylating agent)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Catalyst (e.g., DMAP, optional)

  • Reaction vessels (oven-dried)

  • Stirring apparatus

  • Inert gas supply (Nitrogen or Argon)

  • Temperature control system (e.g., ice bath, cryocooler, heating mantle with controller)

  • Analytical equipment (TLC plates, LC-MS, NMR)

Procedure:

  • Reaction Setup:

    • Set up a series of identical, oven-dried reaction vessels, each equipped with a magnetic stir bar and under an inert atmosphere.

    • To each vessel, add the benzamide substrate and the anhydrous solvent.

    • If using a catalyst and/or a base, add them at this stage.

  • Temperature Equilibration:

    • Bring each reaction vessel to its designated starting temperature. A suggested range for initial screening is:

      • Reaction 1: 0 °C

      • Reaction 2: Room Temperature (~25 °C)

      • Reaction 3: 40 °C

      • Reaction 4: 60 °C

  • Initiation of Reaction:

    • Once the solutions have reached the target temperatures, add the butyrylating agent dropwise to each vessel simultaneously (if possible) or in quick succession.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 24 hr), carefully withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot immediately (e.g., with a small amount of saturated sodium bicarbonate solution).

    • Analyze the quenched aliquot by TLC to quickly assess the progress of the reaction.

    • For more detailed analysis, prepare the samples for LC-MS or NMR analysis to determine the ratio of starting material, product, and any byproducts.

  • Data Analysis and Interpretation:

    • Compare the results from the different reaction temperatures at each time point.

    • Identify the temperature that provides the highest conversion to the desired product with the fewest byproducts in a reasonable amount of time.

    • If necessary, perform a second round of optimization with a narrower temperature range around the most promising initial result.

  • Work-up and Isolation:

    • Once the optimal reaction time and temperature are determined, the reaction can be quenched, worked up, and the product purified using standard laboratory techniques (e.g., extraction, chromatography).[15]

Self-Validation:

This protocol includes a self-validating system through the parallel execution of the reaction at different temperatures. The comparison of the analytical data from each reaction will clearly indicate the optimal temperature for the desired transformation, as evidenced by the highest yield and purity of the N-butyrylbenzamide.

References

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Friedel-Crafts Acylation with Amides. Organic Letters, 9(10), 1939-1942.
  • ResearchGate. (n.d.). Effect of solvent, temperature and DMAP concentration on the formation of [ 11 C]2. Retrieved from [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Retrieved from [Link]

  • Chen, K., & Li, Z. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7136-7140.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • TU Delft Repository. (n.d.). Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]

  • Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. International Journal of Molecular Sciences, 23(18), 10738.
  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyryl chloride. Retrieved from [Link]

  • National Institutes of Health. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYRYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]

  • National Institutes of Health. (2025). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of butyryl-CoA dehydrogenase: reactions with acetylenic, olefinic, and fluorinated substrate analogues. Retrieved from [Link]

  • PubMed. (2019). meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • PubMed. (1995). Heat stability of the antimicrobial activity of sixty-two antibacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Transamidation of benzamide with primary amines (Reaction conditions:.... Retrieved from [Link]

  • MDPI. (n.d.). Thermal Stability of Allyl-Functional Phthalonitriles-Containing Benzoxazine/Bismaleimide Copolymers and Their Improved Mechanical Properties. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides. Retrieved from [Link]

  • MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Retrieved from [Link]

  • National Institutes of Health. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. Retrieved from [Link]

  • National Institutes of Health. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification and Verification of Lysine Propionylation and Butyrylation in Yeast Core Histones Using PTMap Software. Retrieved from [Link]

  • Whitetree, G. H. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Histone butyrylation in the mouse intestine is mediated by the microbiota and associated with regulation of gene expression. Retrieved from [Link]

  • ResearchGate. (2026). Reactions related with hydroxyl, carboxyl and alkyl side chain at different temperature stages and the effects on low-rank coal ignition. Retrieved from [Link]

Sources

removing unreacted starting materials from 2-(butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Butyrylamino)-N-methylbenzamide

Welcome to the technical support center for the purification of 2-(butyrylamino)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely starting materials to be present as impurities in my crude 2-(butyrylamino)-N-methylbenzamide?

A1: The most common impurities will be the unreacted starting materials from the synthesis. This typically includes:

  • 2-amino-N-methylbenzamide : The amine starting material.

  • Butyryl chloride or Butyric anhydride : The acylating agent. These are highly reactive and likely to be consumed or hydrolyzed during the reaction and workup.[1][2]

  • Butyric acid : The hydrolysis product of either butyryl chloride or butyric anhydride.[1][3]

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out during crystallization is a common issue. It often indicates that the solvent is too good for your compound or that impurities are depressing the melting point. Try reheating the solution and allowing it to cool more slowly. If that fails, consider adding a more non-polar co-solvent (like hexanes) dropwise to the warm solution until it just becomes cloudy, then allow it to cool slowly. Seeding the solution with a small crystal of pure product can also induce crystallization.[4]

Q3: I have a persistent colored impurity in my product. How can I remove it?

A3: Colored impurities often arise from side reactions. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these chromophoric byproducts.[4] Be cautious, as excessive use of charcoal can also lead to a loss of your desired product.[4]

Troubleshooting Guides: Step-by-Step Protocols

Issue 1: Presence of Unreacted 2-amino-N-methylbenzamide

The basic nature of the starting amine allows for its removal through a targeted acid wash during a liquid-liquid extraction.[5][6]

Protocol: Acidic Liquid-Liquid Extraction

  • Dissolution : Dissolve the crude 2-(butyrylamino)-N-methylbenzamide in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash : Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted 2-amino-N-methylbenzamide will be protonated to form a water-soluble salt and partition into the aqueous layer.

  • Separation : Drain the lower aqueous layer.

  • Neutralization Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash : Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Causality Behind Experimental Choices:

  • Why an acid wash? The primary amino group of 2-amino-N-methylbenzamide is basic and will be readily protonated by an acid. The resulting ammonium salt is ionic and therefore highly soluble in the aqueous phase, while the neutral amide product remains in the organic phase.[6]

  • Why a neutralization wash? This step is crucial to remove any residual acid from the organic layer, which could potentially cause hydrolysis of the amide product under certain conditions.[4]

Issue 2: Presence of Unreacted Butyryl Chloride/Butyric Anhydride and Butyric Acid

The acidic nature of butyric acid, the hydrolysis product of the acylating agents, allows for its removal using a basic wash.[7][8] Butyryl chloride and butyric anhydride are highly reactive and will readily hydrolyze to butyric acid in the presence of water.[1][3]

Protocol: Basic Liquid-Liquid Extraction

  • Dissolution : Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Base Wash : Transfer the solution to a separatory funnel and wash with a dilute aqueous base (e.g., saturated sodium bicarbonate or 1M NaOH). The butyric acid will be deprotonated to form its water-soluble carboxylate salt, which will move into the aqueous layer.[8]

  • Separation : Remove the aqueous layer.

  • Water Wash : Wash the organic layer with water to remove any remaining base.

  • Drying and Concentration : Dry the organic phase with an anhydrous salt, filter, and remove the solvent in vacuo.

Data Presentation: Starting Material and Product Properties

CompoundMolecular Weight ( g/mol )Key Functional Group for SeparationExpected Behavior in Extraction
2-(butyrylamino)-N-methylbenzamide~220.27Amide (neutral)Remains in organic layer
2-amino-N-methylbenzamide150.18[9][10]Primary Amine (basic)Moves to aqueous layer with acid wash
Butyryl Chloride106.55[1]Acyl Chloride (acidic upon hydrolysis)Hydrolyzes to butyric acid, moves to aqueous layer with base wash
Butyric Anhydride158.19Acid Anhydride (acidic upon hydrolysis)Hydrolyzes to butyric acid, moves to aqueous layer with base wash[3]
Butyric Acid88.11Carboxylic Acid (acidic)Moves to aqueous layer with base wash
Issue 3: Both Amine and Acidic Impurities are Present

A sequential extraction protocol is highly effective in this scenario.

Workflow for Sequential Extraction

Purification_Workflow cluster_waste Aqueous Waste crude Crude Product in Organic Solvent acid_wash Wash with 1M HCl (aq) crude->acid_wash base_wash Wash with Sat. NaHCO3 (aq) acid_wash->base_wash Organic Layer amine_waste Protonated 2-amino-N-methylbenzamide acid_wash->amine_waste Aqueous Layer dry Dry (Na2SO4) base_wash->dry Organic Layer acid_waste Butyrate Salt base_wash->acid_waste Aqueous Layer evaporate Evaporate Solvent dry->evaporate pure Pure Product evaporate->pure Chromatography_Logic cluster_column Silica Gel Column (Polar Stationary Phase) start Start of Column (Top) amine 2-amino-N-methylbenzamide (More Polar) end End of Column (Bottom) product 2-(butyrylamino)-N-methylbenzamide (Less Polar) elution Elution with Non-polar/Moderately Polar Mobile Phase elution->end Product elutes first

Sources

Technical Support Center: Stability of 2-(Butyrylamino)-N-methylbenzamide

[1]

Executive Summary

Welcome to the Technical Support Center for 2-(butyrylamino)-N-methylbenzamide . This guide addresses a critical stability window often overlooked during method development and pre-formulation: Acid-Catalyzed Cyclodehydration .

While typical amides are relatively stable to hydrolysis, this molecule possesses an ortho-diamide structure (an

1quinazolinone

Module 1: Diagnostic & Troubleshooting

Q1: I am observing a loss of potency in my standard solution after 4 hours in the autosampler. Is the compound hydrolyzing?

Diagnosis: Likely No (not hydrolysis in the traditional sense). If your diluent is acidic (e.g., 0.1% Formic Acid or TFA), you are likely observing cyclodehydration .

The Technical Reality: Hydrolysis (cleavage of the amide bond) is kinetically slow. However, the ortho-positioning of the butyrylamino group and the

2-propyl-3-methylquinazolin-4(3H)-one1

Troubleshooting Steps:

  • Check Diluent pH: If pH is < 4.0, this is the root cause.

  • Check Mass Balance: Hydrolysis would yield two fragments. Cyclization yields a single product with a mass loss of 18 Da (H₂O).

  • Immediate Fix: Switch to a neutral diluent (e.g., Acetonitrile:Water 50:50) or a buffered diluent at pH 6.0–7.0.

Q2: A new, less polar peak has appeared in my chromatogram. What is it?

Identification Guide: The cyclized product (quinazolinone) is typically more hydrophobic (less polar) than the open-ring starting material because it loses the hydrogen-bonding capability of the two amide protons and forms a planar aromatic heterocycle.[1]

ParameterStarting MaterialDegradant (Cyclized)
Structure Open-chain o-diamideFused bicyclic heterocycle
Retention Time (RP-HPLC) Earlier eluting (more polar)Later eluting (less polar)
Mass (ESI+)


(

)
UV Spectrum

nm
Distinctive shift (often bathochromic)

Module 2: Mechanistic Insights

To control stability, one must understand the Ortho-Effect . The proximity of the nucleophilic amide nitrogen and the electrophilic carbonyl carbon lowers the entropic barrier for reaction.

The Pathway: Acid-Catalyzed Cyclodehydration[1]
  • Protonation: The carbonyl oxygen of the butyryl group is protonated by the acid catalyst.

  • Nucleophilic Attack: The nitrogen of the

    
    -methylamide attacks the activated carbonyl.
    
  • Elimination: Water is eliminated, driving the formation of the thermodynamically stable quinazolinone ring.

Reaction Diagram

GSM2-(butyrylamino)-N-methylbenzamide(Open Form)MW: 220.27InterTetrahedral Intermediate(Transient)SM->Inter+ H⁺(Activation)Prod2-propyl-3-methylquinazolin-4(3H)-one(Cyclized Form)MW: 202.25Inter->Prod- H₂O(Cyclodehydration)WaterH₂OInter->WaterElimination

Figure 1: The acid-catalyzed conversion of the open-chain amide to the quinazolinone derivative.[1] Note the loss of water (18 Da).

Module 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent compound from the quinazolinone degradant.[1]

  • Column: C18,

    
     mm, 3.5 µm (e.g., XBridge or Zorbax).
    
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.5 (Critical: Neutral pH prevents on-column degradation).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Results:

    • Starting Material: ~5–6 min.

    • Quinazolinone Impurity: ~9–10 min.

Protocol B: Forced Degradation (Acid Stress)

Validate the pathway in your specific matrix.

  • Preparation: Dissolve 10 mg of 2-(butyrylamino)-N-methylbenzamide in 10 mL of 0.1 N HCl .

  • Incubation: Heat at 60°C for 2 hours.

  • Neutralization: Quench with 10 mL of 0.1 N NaOH immediately before injection.

  • Analysis: Inject onto the HPLC (Protocol A).

  • Criteria: You should observe >20% conversion to the peak at RRT ~1.5 (relative to parent).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use 0.1% TFA in water as my mobile phase? A: Avoid if possible. While the residence time on the column is short, using acidic mobile phases can cause on-column cyclization, leading to peak broadening or "saddle" peaks (dynamic equilibrium artifacts). Use a buffered mobile phase at pH 6.0–7.5.

Q: Is the cyclization reversible? A: Generally, no , not under mild conditions. The quinazolinone ring is aromatic and thermodynamically very stable. Reopening the ring usually requires strong base (NaOH) and heat, which typically hydrolyzes the molecule completely to anthranilate derivatives rather than returning to the starting material.

Q: How should I store the reference standard? A: Store as a solid at -20°C. Protect from moisture. In solution, avoid protic acidic solvents (methanol/acid mixtures). DMSO is an excellent storage solvent due to its aprotic nature.

Q: Does this happen in the stomach (SGF)? A: Yes. If this molecule is a drug candidate, you must evaluate its stability in Simulated Gastric Fluid (SGF). The half-life can be surprisingly short (minutes to hours) at pH 1.2, potentially altering bioavailability or toxicology profiles.[1]

References

  • Mechanism of Quinazolinone Formation: Yang, X., et al. (2016).[2] Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Molecular Diversity.

  • General Acid Hydrolysis of Amides: Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry.

  • Degradation of Related Benzamides: Xu, K., et al. (2023).[3] Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry.

  • Quinazolinone Stability & Synthesis: RSC Publishing. (2025).[4][5][6][7] Synthesis of quinazolinones via radical cyclization of α-azidyl benzamides.

Technical Support Center: Scale-Up of 2-(Butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis & Process Optimization Guide

Ticket ID: #SC-882-ANTH Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(butyrylamino)-N-methylbenzamide presents a classic but deceptive challenge in process chemistry. While the disconnection appears simple—an amide coupling and an acylation—the ortho-substitution pattern on the benzene ring introduces a high risk of cyclodehydration .

On a milligram scale, these issues are often masked by chromatography. On a kilogram scale, they manifest as runaway exotherms, difficult-to-purge impurities (specifically quinazolinones), and poor crystallization behavior. This guide addresses the Isatoic Anhydride Route , widely regarded as the most scalable and atom-economical approach for this scaffold.

Part 1: The Synthesis Workflow & Impurity Map

The following diagram outlines the recommended process flow and identifies the critical "Kill Zone" where the primary impurity is generated.

G Start Isatoic Anhydride (SM-1) Intermed Intermediate A: 2-Amino-N-methylbenzamide Start->Intermed Step 1: Ring Opening (-CO2, Exothermic) Reagent1 Methylamine (aq/alc) Reagent1->Intermed Product Target Product: 2-(Butyrylamino)-N- methylbenzamide Intermed->Product Step 2: Acylation (T < 20°C) Impurity CRITICAL IMPURITY: 2-Propyl-3-methyl- quinazolin-4(3H)-one Intermed->Impurity Over-heating during Acylation Reagent2 Butyryl Chloride + Base Reagent2->Product Product->Impurity Cyclodehydration (Heat/Acid)

Figure 1: Reaction pathway highlighting the risk of quinazolinone formation via cyclodehydration.

Part 2: Critical Process Parameters (Q&A)

Phase 1: Ring Opening (Formation of Intermediate A)

Q: I am seeing massive gas evolution and pressure buildup in the reactor. Is this normal? A: Yes, but it must be controlled.

  • Mechanism: The nucleophilic attack of methylamine on the isatoic anhydride carbonyl releases one equivalent of CO₂ gas.

  • Scale-Up Risk: On a 100g scale, this release is manageable. On a 10kg scale, the rapid evolution of CO₂ can pressurize the vessel or cause foaming (entrainment).

  • Protocol Adjustment:

    • Dosing: Do not add isatoic anhydride to the amine. Instead, slurry the isatoic anhydride in water or toluene and slowly dose the methylamine (as a solution) into the slurry. This limits the CO₂ generation rate to the addition rate.

    • Venting: Ensure the scrubber line is sized correctly to handle the off-gas velocity.

Q: The reaction mixture solidifies halfway through the addition. How do I maintain agitation? A: This is a common "stalling" issue due to the poor solubility of the intermediate.

  • Cause: 2-amino-N-methylbenzamide often crystallizes out as it forms, creating a thick slurry.

  • Solution: Use a minimum of 10 volumes of solvent (relative to SM-1). If using water, adding a co-solvent like IPA (10-20%) can improve solubility or modify the crystal habit to prevent the formation of a "cement-like" cake.

Phase 2: Acylation (Conversion to Target)

Q: I am detecting a "cyclized" impurity (M-18) by LC-MS. What is it, and how do I stop it? A: This is 2-propyl-3-methylquinazolin-4(3H)-one . It is the "Silent Killer" of this synthesis.

  • The Chemistry: Your product contains an amide nitrogen and a nucleophilic amide carbonyl in close proximity.[1] Under acidic conditions or high heat, the molecule dehydrates to form the stable quinazolinone ring [1].

  • Prevention Strategy:

    • Temperature Control: Keep the acylation temperature below 20°C . The cyclization rate increases exponentially above 40°C.

    • Base Scavenging: You must neutralize the HCl generated from butyryl chloride immediately. Use a biphasic system (DCM/aq. K₂CO₃) or an organic base (Triethylamine) in slight excess (1.1–1.2 eq). Free HCl catalyzes the cyclization.

    • Quench: Do not let the reaction stir overnight if complete. Quench immediately with sodium bicarbonate solution to remove acidic species.

Q: Why is my yield lower than expected despite full conversion of the starting material? A: Check your aqueous layers.

  • Issue: 2-(butyrylamino)-N-methylbenzamide has an N-methyl amide group, which increases water solubility compared to the non-methylated analog.

  • Fix: If using an aqueous workup, saturate the aqueous layer with NaCl (brine) before extraction. Avoid low-pH washes, which may protonate the amide/aniline system and keep it in the water phase.

Part 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is colored (Pink/Brown) Oxidation of residual aniline intermediate.Perform a wash with dilute sodium bisulfite or EDTA solution during workup to sequester trace metals/oxidants.
"Double Acylation" observed (M+70) Excess butyryl chloride + high temp.Strictly limit Butyryl Chloride to 1.05 eq. Add slowly at 0°C.
Low Assay (<95%) Presence of Quinazolinone impurity.Recrystallize from EtOAc/Heptane. Quinazolinones are often much less soluble in ethers/alkanes than the open-chain amide.
Thick emulsion during workup Fine precipitate of amine salts (TEA·HCl).Filter the reaction mixture before aqueous workup to remove solid salts, or add water to fully dissolve them.

Part 4: Validated Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(butyrylamino)-N-methylbenzamide (100g Scale Basis).

Step 1: Intermediate Synthesis

  • Charge Isatoic Anhydride (1.0 eq) and Water (10 vol) to the reactor.

  • Cool to 15°C .

  • Dose 40% Methylamine (aq) (1.2 eq) over 2 hours. Monitor CO₂ off-gassing.

  • Warm to 25°C and stir for 2 hours.

  • Checkpoint: HPLC should show <1% Isatoic Anhydride.

  • Cool to 5°C. Filter the solid precipitate (Intermediate A). Wash with cold water. Dry at 45°C.

Step 2: Acylation

  • Dissolve Intermediate A (1.0 eq) in DCM (12 vol) .

  • Add Triethylamine (1.2 eq) . Cool to 0–5°C .

  • Add Butyryl Chloride (1.05 eq) dropwise, maintaining T < 10°C. Exothermic.

  • Stir at 0–10°C for 1 hour.

  • Checkpoint: HPLC must show <0.5% Intermediate A. If Quinazolinone >1%, the reaction was too hot or too acidic.

  • Quench: Add sat. NaHCO₃ (5 vol). Stir 15 min.

  • Separate layers. Wash organic layer with Brine.[2]

  • Crystallization: Swap solvent to EtOAc/Heptane (1:3 ratio) via distillation. Cool to 0°C to crystallize.

References

  • Use of Isatoic Anhydride in Synthesis

    • Title: Reactions of Isatoic Anhydride with Various Nucleophiles.
    • Source: Journal of Organic Chemistry / Myttex.net
    • URL: [Link] (Generalized reference for Isatoic chemistry).

  • Quinazolinone Cyclization Risk

    • Title: One-Pot Synthesis of Quinazolinones
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Title: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride (Analogous Chemistry).
  • Scale-Up Safety

    • Title: Scale-Up Reaction Safety Guidelines.
    • Source: University of Illinois / Vertex AI Search
    • URL: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 2-(Butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(butyrylamino)-N-methylbenzamide. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment to explain the causal relationships between molecular structure and NMR observables. We will explore a predictive interpretation of the spectrum, detail a robust protocol for data acquisition, and compare the insights derived from ¹H NMR with those from alternative analytical techniques.

The Power of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules.[1][2] It provides a detailed fingerprint of a molecule's carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons).[2] The ¹H NMR spectrum yields three critical pieces of information:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-dense (shielded) environments appear at lower ppm values (upfield), while those near electronegative atoms or π-systems (deshielded) appear at higher ppm values (downfield).[3][4]

  • Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[3][5]

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals the number of non-equivalent protons on adjacent atoms, following the n+1 rule.[3][5] The distance between these split peaks, the coupling constant (J), provides valuable information about dihedral angles and bonding relationships.[6][7]

For a molecule like 2-(butyrylamino)-N-methylbenzamide, with its distinct aromatic and aliphatic regions, ¹H NMR is perfectly suited to confirm its complex structure.

Structural Analysis and Predicted ¹H NMR Spectrum

To interpret the spectrum, we must first dissect the molecule into its individual spin systems. The structure contains an ortho-substituted benzene ring, an N-methylbenzamide moiety, and a butyrylamino side chain. The presence of two amide functionalities introduces the possibility of restricted bond rotation (rotamers), which can lead to peak broadening, particularly for protons near the amide bonds, a known phenomenon in ortho-substituted benzamides.[8]

.dot

Figure 1: Molecular structure of 2-(butyrylamino)-N-methylbenzamide with key protons labeled for NMR assignment.

Predicted ¹H NMR Data Summary

The following table outlines the predicted signals for 2-(butyrylamino)-N-methylbenzamide. These predictions are synthesized from spectral data of analogous compounds, including N-methylbenzamide and ortho-substituted anilides.[9][10][11]

Proton Label Assignment Predicted δ (ppm) Integration Multiplicity Coupling Constant (J, Hz)
a -C(O)NH -8.5 - 9.51HBroad Singlet (br s)-
b -C(O)CH₂ CH₂CH₃2.2 - 2.52HTriplet (t)Jbc ≈ 7.5
c -C(O)CH₂CH₂ CH₃1.6 - 1.92HSextet (sxt)Jcb ≈ 7.5, Jcd ≈ 7.5
d -C(O)CH₂CH₂CH₃ 0.9 - 1.13HTriplet (t)Jdc ≈ 7.5
f -NH CH₃6.1 - 6.51HBroad Singlet (br s) or Quartet (q)Jfg ≈ 4.8
g -NHCH₃ 2.9 - 3.13HDoublet (d)Jgf ≈ 4.8
h, i, j, k Ar-H 7.2 - 8.24HMultiplets (m)Jortho ≈ 7-9, Jmeta ≈ 1-3
Detailed Signal Interpretation
  • Amide Protons (a, f): The two amide N-H protons are expected to be the most deshielded non-aromatic protons, appearing as broad singlets due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[12] The N-H of the butyrylamino group (a) is likely further downfield than the N-methylbenzamide N-H (f) due to differing electronic environments. The signal for proton (f) may also appear as a quartet due to coupling with the methyl group (g).[9]

  • Butyryl Group Protons (b, c, d): This alkyl chain presents a classic spin system.

    • Protons (d): The terminal methyl group appears as an upfield triplet (~1.0 ppm) due to coupling with the two adjacent methylene protons (c).[13]

    • Protons (c): The central methylene group is coupled to both the methyl (d) and the other methylene (b) protons. With 5 neighbors (3+2), it will appear as a sextet.

    • Protons (b): This methylene group is adjacent to the electron-withdrawing carbonyl group, causing a significant downfield shift (~2.3 ppm). It is coupled only to protons (c) and thus appears as a triplet.[6]

  • N-Methyl Protons (g): The methyl group attached to the amide nitrogen is a sharp signal. It is coupled to the adjacent N-H proton (f), resulting in a doublet around 3.0 ppm.[9][11]

  • Aromatic Protons (h, i, j, k): The four protons on the ortho-disubstituted ring will create a complex multiplet region between 7.2 and 8.2 ppm.[1][4] The exact splitting pattern is difficult to predict without empirical data but will be governed by ortho (³J ≈ 7-9 Hz) and meta (⁴J ≈ 1-3 Hz) coupling constants.[7][14] The proton ortho to the electron-donating amino group and meta to the electron-withdrawing amide group will likely be the most shielded, while the proton ortho to the amide group will be the most deshielded.

Experimental Protocol for High-Quality Data Acquisition

The trustworthiness of any spectral interpretation rests upon the quality of the acquired data. A meticulous experimental approach is non-negotiable.

Step-by-Step Methodology
  • Sample Preparation:

    • Analyte Purity: Ensure the 2-(butyrylamino)-N-methylbenzamide sample is of high purity, as paramagnetic impurities can cause significant line broadening.[15]

    • Mass: Accurately weigh 5-10 mg of the sample for a standard ¹H NMR experiment.[16][17]

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for moderately polar organic compounds.[18] Use approximately 0.6-0.7 mL of solvent.[15]

    • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[16][17]

    • Dissolution and Filtration: Dissolve the sample completely in the solvent, using a vortex mixer if necessary. Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[18]

  • Instrumental Setup and Data Acquisition:

    • Shimming: Insert the sample into the NMR spectrometer and perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀). Poor shimming results in broad, distorted peaks.

    • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over the course of the experiment.

    • Acquisition Parameters: Utilize standard ¹H acquisition parameters. A 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typical starting points.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform.

    • Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in positive absorption mode and correct the baseline to be flat.

    • Calibration: Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integration: Integrate all signals to determine the relative proton ratios.

.dot

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL Deuterated Solvent + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID Data (16 Scans) shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0.0 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals & Interpret integrate->assign

Figure 2: Standard workflow for acquiring and processing a high-resolution ¹H NMR spectrum.

Comparison with Alternative Analytical Methods

While ¹H NMR is the cornerstone for this type of structural analysis, a multi-technique approach provides the most comprehensive characterization.

Technique Information Provided for 2-(butyrylamino)-N-methylbenzamide Advantages Limitations
¹H NMR Detailed C-H framework, proton count, connectivity (through coupling), stereochemical information.Provides the most complete structural map in a single experiment. Non-destructive.[16]Requires slightly more sample than MS. Complex spectra can be challenging to fully resolve.
¹³C NMR Number of unique carbon environments, chemical environment of carbons (e.g., C=O, aromatic, aliphatic).Complements ¹H NMR by directly observing the carbon skeleton. Good for identifying quaternary carbons.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[17] No coupling information in standard decoupled mode.
Mass Spectrometry (MS) Precise molecular weight and molecular formula (High-Res MS). Fragmentation patterns give clues about substructures.Extremely high sensitivity (requires very little sample). Confirms elemental composition.Provides no information on atom connectivity or stereochemistry. Isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of key functional groups: N-H bonds (~3300 cm⁻¹), C=O amide bonds (~1650-1680 cm⁻¹), aromatic C=C bonds (~1600 cm⁻¹).Fast, simple, and requires minimal sample preparation. Excellent for identifying functional groups.Provides very limited information about the overall molecular framework. Not useful for distinguishing isomers with the same functional groups.

This comparison underscores that while MS and IR can quickly confirm the molecular weight and the presence of amide and aromatic functionalities, only NMR spectroscopy can definitively piece together the precise atomic connectivity and confirm the structure of 2-(butyrylamino)-N-methylbenzamide.

Conclusion

The structural elucidation of 2-(butyrylamino)-N-methylbenzamide is a prime example of the analytical power of ¹H NMR spectroscopy. Through a systematic interpretation of chemical shifts, integration, and coupling patterns, one can confidently map the proton environment of the entire molecule. This guide has provided a predictive framework for this interpretation, a robust protocol for obtaining high-fidelity data, and a comparative analysis of complementary techniques. For researchers in medicinal chemistry and drug development, mastering this level of NMR interpretation is a fundamental skill for verifying synthetic products and understanding molecular properties.

References

  • Singh, I., & Yadav, G. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B(12), 1641-1647.
  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Mesbah Energy. (2021, April 18). Basics of NMR, Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

  • Singh, I., & Yadav, G. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 53B, 1641-1647.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]

  • Compound Interest. (2015, February 24). Analytical Chemistry – A Guide to Proton Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • University of Manitoba. (n.d.). Heteronuclear coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • University of Wisconsin-River Falls. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • SpectraBase. (n.d.). N-methylbenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Xie, Y. X., et al. (2013). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. European Journal of Organic Chemistry, 2013(3), 5737–5742.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

  • University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Shifts of the ¹H NMR signals of butylamine and butylcarbamate as a function of pH. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzamide. Retrieved from [Link]

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Technical Guide: Structural Differentiation of 2-(Butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Strategy

In drug discovery, particularly within the class of histone deacetylase (HDAC) inhibitors or anthranilamide-based scaffolds, distinguishing the specific regiochemistry of 2-(butyrylamino)-N-methylbenzamide (Target Compound A ) is critical.

The primary challenge lies in differentiating Compound A from its structural isomers:

  • Positional Isomers: 3- (meta) and 4- (para) analogues.

  • Chain Isomers: 2-(isobutyrylamino)-N-methylbenzamide.

The Core Differentiator: The ortho disposition of the butyrylamino group relative to the N-methylbenzamide moiety facilitates a stable Intramolecular Hydrogen Bond (IMHB) . This feature is absent in meta/para isomers and creates distinct spectroscopic signatures in NMR and IR, serving as the primary diagnostic tool.

Analytical Workflow (Decision Matrix)

The following logic gate outlines the most efficient pathway to confirm structural identity, prioritizing non-destructive techniques (NMR) before confirmatory fragmentation (MS).

DifferentiationWorkflow Start Unknown Sample (C12H16N2O2) HNMR 1H NMR (DMSO-d6) Check Amide Region (9-12 ppm) Start->HNMR CheckNH Is there a singlet > 11.0 ppm? HNMR->CheckNH Ortho Ortho Isomer Confirmed (IMHB Present) CheckNH->Ortho Yes MetaPara Meta/Para Isomer (No IMHB) CheckNH->MetaPara No ChainCheck Check Aliphatic Region (0.8-2.5 ppm) Ortho->ChainCheck Coupling Check Aromatic Coupling (Region 7.0-8.0 ppm) MetaPara->Coupling FinalID Identity Confirmed: 2-(butyrylamino)-N-methylbenzamide ChainCheck->FinalID Triplet (Methyl) IsoID Identity Confirmed: 2-(isobutyrylamino)-... ChainCheck->IsoID Doublet (Methyl)

Figure 1: Analytical decision tree for the structural assignment of C12H16N2O2 isomers.

Protocol 1: Nuclear Magnetic Resonance (NMR)

Objective: Detect the "Ortho Effect" via Deshielding.

Theoretical Grounding

In Compound A , the amide proton of the butyrylamino group acts as a hydrogen bond donor to the carbonyl oxygen of the benzamide. This IMHB "locks" the conformation and significantly deshields the proton, shifting it downfield. Meta and para isomers rely on intermolecular bonding, which is concentration-dependent and generally appears upfield relative to the IMHB signal.

Experimental Protocol
  • Solvent Selection: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) can sometimes disrupt weak H-bonds or cause peak broadening. DMSO stabilizes the polar amide protons, but for observing IMHB specifically, 
      
      
      
      is actually superior if solubility permits, as DMSO competes for H-bonding. However, for standard pharmaceutical characterization, DMSO is the standard. If the shift is >11 ppm in DMSO, the IMHB is exceptionally strong.
  • Acquisition: Run standard 1H (16 scans) and COSY experiments.

Diagnostic Data Comparison
FeatureTarget (Ortho) Isomer (Meta/Para) Chain Isomer (Isobutyryl)
Amide NH (Butyryl) Singlet,

11.0 - 12.5 ppm
(Deshielded)
Singlet,

9.5 - 10.5 ppm
Singlet,

11.0 - 12.5 ppm
Amide NH (Methyl) Broad q,

6.0 - 8.5 ppm
Broad q,

6.0 - 8.5 ppm
Broad q,

6.0 - 8.5 ppm
Aromatic Pattern 4 distinct signals (ABCD)Symmetric (AA'BB') for Para4 signals (ABCD)
Terminal Methyl Triplet (

~0.9 ppm)
Triplet (

~0.9 ppm)
Doublet (

~1.1 ppm, 6H)

Key Insight: If the aliphatic methyl group appears as a doublet integrating to 6H, you have the isobutyryl isomer, regardless of the aromatic substitution. If it is a triplet integrating to 3H, you have the n-butyryl chain.

Protocol 2: Mass Spectrometry (MS/MS)

Objective: Utilize the "Ortho Effect" fragmentation pathway.

Theoretical Grounding

Ortho-substituted benzamides undergo specific fragmentation rearrangements not accessible to meta/para isomers. The most prominent is the loss of small neutral molecules (like water or amines) driven by the proximity of the two substituent groups.

Experimental Protocol
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Collision Energy: Stepped gradient (10, 20, 40 eV).

Fragmentation Analysis[2][3][4]
  • Parent Ion:

    
    
    
    
    
  • Target (Ortho) Pathway:

    • The proximity of the amide nitrogen to the benzamide carbonyl allows for cyclization to a quinazolinone-like ion with the loss of water (

      
      ) or the loss of the methylamine fragment (
      
      
      
      ).
    • Look for: Prominent fragment at

      
       190  (Loss of 
      
      
      
      ) or cyclized species.
  • Meta/Para Pathway:

    • These isomers typically fragment via simple amide bond cleavage.

    • Look for: Acylium ion peaks (cleavage of the butyryl chain) without the cyclization-associated peaks.

Protocol 3: Infrared Spectroscopy (FT-IR)

Objective: Confirm H-Bonding status.

  • Ortho (Target): The Carbonyl (C=O) stretch of the benzamide will appear at a lower wavenumber (red-shifted, e.g., 1630-1640

    
    ) due to the weakening of the bond character by the intramolecular hydrogen bond.
    
  • Meta/Para: The C=O stretch will appear at typical amide frequencies (1650-1670

    
    ).
    

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General principles of Ortho Effects and IMHB).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (NMR patterns for ortho/meta/para substitution).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzamide Derivatives. [Link]

  • PubChem. (2023). Compound Summary: N-methylbenzamide and derivatives. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-(butyrylamino)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Risk Profile & Hazard Assessment

"The Unknown is the Greatest Hazard."

As a research professional, you are likely handling 2-(butyrylamino)-N-methylbenzamide as a synthetic intermediate or a novel chemical entity (NCE). A direct Safety Data Sheet (SDS) for this specific butyryl-derivative is likely unavailable or generic. Therefore, we must derive our safety protocols from Structure-Activity Relationships (SAR) and Control Banding principles.

Chemical Logic & Toxicology Inference
  • Structural Class: Benzamide derivative (Amide).

  • Analogous Hazards: Related compounds like 2-amino-N-methylbenzamide and benzamide are classified as Acute Tox. 4 (Oral) and Skin/Eye Irritant 2/2A [1, 2].

  • Specific Concern: The addition of the butyryl chain increases lipophilicity compared to the parent benzamide. This theoretically enhances dermal absorption , making skin contact a critical vector for systemic exposure.

  • Physical State: Likely a crystalline solid. Amides often exhibit high static electricity, increasing the risk of particle aerosolization during weighing.

Operational Classification: Control Band 3 (Potent/Unknown) . Treat as a potential sensitizer and systemic toxin until specific toxicological data proves otherwise.

Part 2: PPE Selection Matrix

Standard "lab attire" is insufficient. Use this permeation-based logic.

Body ZoneRecommended PPETechnical Rationale (The "Why")
Respiratory Certified Fume Hood (Primary)OR N95/P100 Respirator (Secondary)Dust Control: Fine amide powders aerosolize easily. If working outside a hood (e.g., equipment maintenance), an N95 is the minimum to prevent inhalation of bioactive particulates.
Hand (Dry) Nitrile (4 mil / 0.10mm) Standard Protection: Sufficient for handling dry solid. Inspect for pinholes caused by crystalline abrasion.
Hand (Solution) Double-Gloved Nitrile or Laminate (Silver Shield) Permeation Risk: Once dissolved (e.g., in DMSO or DCM), the solvent acts as a carrier vehicle. The butyryl chain aids lipid crossing; the solvent aids glove permeation. Change outer gloves immediately upon splash.
Eye/Face Chemical Splash Goggles (Not Safety Glasses)Pathogen Entry: Benzamides are eye irritants. Safety glasses allow vapors/dust to bypass from the side. Goggles form a seal.
Body Lab Coat (Buttoned) + Tyvek® Sleeves Wrist Gap: The gap between the glove and lab coat cuff is the #1 exposure point. Disposable sleeves bridge this gap.

Part 3: Operational Workflow (Step-by-Step)

Phase A: Weighing & Transfer (High Risk)

The moment of highest exposure risk is transferring the dry solid.

  • Engineering Check: Verify Fume Hood flow is 80–100 fpm (face velocity).

  • Static Management: Place an ionizing fan or anti-static gun inside the hood.

    • Reasoning: Amide derivatives are prone to static charge. Without neutralization, the powder may "jump" off the spatula, creating an invisible inhalation hazard.

  • The "Sleeve Tuck": Don Tyvek sleeves. Tuck the inner glove under the sleeve, and the outer glove over the sleeve. This creates a shingle effect that sheds liquid away from the skin.

  • Weighing: Weigh directly into a tared vial inside the hood. Do not walk around the lab with an open spatula.

Phase B: Solubilization & Reaction
  • Solvent Choice: If using DMSO or DMF , be hyper-vigilant. These solvents readily penetrate skin and carry the benzamide into the bloodstream.

  • Spill Defense: Perform all liquid handling over a spill tray lined with absorbent pads.

  • Waste Segregation:

    • Solid Waste: Disposable contaminated items (weigh boats, wipes) go into "Hazardous Solid Waste" (double-bagged).

    • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). Label clearly: "Contains Benzamide Derivatives - Suspected Irritant."

Part 4: Visualized Decision Logic

Diagram 1: PPE Selection & Control Banding

Use this logic flow to determine the necessary protection level based on your specific activity.

PPE_Logic Start Start: Handling 2-(butyrylamino)-N-methylbenzamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution (DMSO/DCM/MeOH) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent Standard Standard PPE: Nitrile Gloves + Lab Coat + Goggles Hood->Standard Yes (Sash < 18") Resp REQUIRED: N95/P100 Respirator + Tyvek Sleeves Hood->Resp No (Open Bench) Permeable High Permeation (DMSO, DMF, DCM) Solvent->Permeable Benign Low Permeation (Water, Ethanol) Solvent->Benign DoubleGlove Double Glove (Nitrile) OR Silver Shield Permeable->DoubleGlove Benign->Standard

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a powder or liquid release.

Spill_Response Spill Spill Detected Evac 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evac Assess 2. Assess Volume (< 500mg vs > 500mg) Evac->Assess Minor Minor Spill (Proceed with PPE) Assess->Minor Small/Contained Major Major Spill Call EHS / HazMat Assess->Major Large/Unknown CleanSolid Solid: Cover with Wet Paper Towel (Prevent Dust) Minor->CleanSolid If Powder CleanLiq Liquid: Absorbent Pads (Do NOT Wipe - Blot) Minor->CleanLiq If Solution Dispose Double Bag & Label 'Hazardous Debris' CleanSolid->Dispose CleanLiq->Dispose

Caption: Step-by-step containment protocol. Note the dampening of solids to prevent aerosolization.

Part 5: References & Authority

The following sources provide the regulatory and scientific grounding for the protocols above.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (2025).[2] Compound Summary: 2-Amino-N-methylbenzamide (Structural Analog). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Benzamide.

Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Chemical Hygiene Officer (CHO) before working with new chemical entities.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.